molecular formula C15H18N8O5 B12399005 1-epi-Regadenoson

1-epi-Regadenoson

Número de catálogo: B12399005
Peso molecular: 390.35 g/mol
Clave InChI: LZPZPHGJDAGEJZ-UUAIRXRESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-epi-Regadenoson is a chemical analog of Regadenoson, a selective low-affinity agonist for the A2A adenosine receptor (Ki ≈ 1.3 µM) with more than 10-fold lower affinity for the A1 adenosine receptor and negligible affinity for the A2B and A3 subtypes . This receptor selectivity is a key research value, as it helps to isolate the coronary vasodilation effect mediated by A2A receptor activation from other physiological pathways, which are associated with adverse effects . The mechanism of action involves binding to the A2A receptors on vascular smooth muscle cells, which activates G-proteins and stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . This cascade results in the relaxation of coronary smooth muscle and potent vasodilation, rapidly increasing coronary blood flow . In research settings, compounds like this compound are valuable for investigating coronary physiology, myocardial perfusion, and the pathophysiology of coronary artery disease. They allow for the study of perfusion heterogeneity in models of coronary stenosis without inducing significant atrioventricular block or bronchoconstriction, which are common with non-selective adenosine receptor agonists . The fixed-dose bolus administration of the parent compound provides a reproducible model for studying hyperemic response . This product is intended for research purposes by qualified scientists. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C15H18N8O5

Peso molecular

390.35 g/mol

Nombre IUPAC

1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14+/m1/s1

Clave InChI

LZPZPHGJDAGEJZ-UUAIRXRESA-N

SMILES isomérico

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES canónico

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origen del producto

United States

Foundational & Exploratory

1-epi-Regadenoson: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for 1-epi-Regadenoson, an epimer of the selective A2A adenosine receptor agonist, Regadenoson. Due to the limited direct experimental data on this compound, this document leverages established knowledge of Regadenoson's synthesis and biological activity to infer the properties and potential manufacturing pathways for its C1'-epimer.

Chemical Structure

This compound is a stereoisomer of Regadenoson, differing in the configuration at the C1' position of the ribofuranose moiety. The systematic IUPAC name for this compound is 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide.[1] This contrasts with the (2R,3R,4S,5R) configuration of the ribose in Regadenoson.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₈O₅[1]
Molecular Weight390.35 g/mol [1]
IUPAC Name1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

This proposed protocol is adapted from a known synthesis of Regadenoson.

Step 1: Synthesis of 2-hydrazinoadenine 2-chloroadenine is reacted with hydrazine hydrate to yield 2-hydrazinoadenine.

Step 2: Cyclization The resulting 2-hydrazinoadenine undergoes cyclization with ethyl 2-formyl-3-oxopropionate.

Step 3: Amination The product from the previous step is then subjected to amination with methylamine.

Step 4: Glycosidation The crucial step involves the glycosidation of the purine derivative with a protected 1-epi-ribofuranose, such as 1,2,3,5-tetra-O-acetate-β-D-ribofuranose with the desired stereochemistry, in the presence of a catalyst like trimethylsilyl triflate (TMSOTf).

Step 5: Deprotection The final step is the hydrolysis of the protecting groups, for instance, with sodium hydroxide, to yield this compound.

Synthesis_Workflow A 2-chloroadenine C 2-hydrazinoadenine A->C B Hydrazine hydrate B->C E Cyclized Intermediate C->E D Ethyl 2-formyl-3-oxopropionate D->E G Amine Intermediate E->G F Methylamine F->G I Glycosylated Product G->I H Protected 1-epi-ribofuranose H->I J This compound I->J

Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathway

Regadenoson is a potent and selective agonist for the adenosine A2A receptor. This interaction initiates a signaling cascade that leads to coronary vasodilation. It is highly probable that this compound also interacts with the A2A receptor, although its binding affinity and efficacy may differ due to the change in stereochemistry.

The activation of the A2A receptor, a G-protein coupled receptor, stimulates adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of coronary artery smooth muscle and vasodilation.

Signaling_Pathway cluster_cell Coronary Smooth Muscle Cell Reg This compound A2A A2A Receptor (GPCR) Reg->A2A binds AC Adenylyl Cyclase A2A->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Vaso Vasodilation PKA->Vaso leads to

A2A receptor signaling pathway initiated by an agonist.

Quantitative Data (Regadenoson)

The following tables provide quantitative data for Regadenoson, which can serve as a benchmark for future studies on this compound.

Table 2: Pharmacokinetic Properties of Regadenoson

ParameterValueSource
Peak Plasma Concentration (Cmax)13.6 ng/mL (after 400 µg dose)
Time to Peak (Tmax)1-4 min
Terminal Half-life2 h
Onset of Action~30 seconds

Table 3: Receptor Binding Affinity of Regadenoson

ReceptorKi (nM)
A2A1269
A116460
Source:

Table 4: In Vitro Potency of Regadenoson

ParameterValue
EC506.4 ± 1.2 nM
Source:

References

An In-Depth Technical Guide to the Mechanism of Action of Regadenoson and its Stereoisomer, 1-epi-Regadenoson, on A2A Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regadenoson is a potent and selective A2A adenosine receptor agonist widely utilized as a pharmacologic stress agent in myocardial perfusion imaging. Its mechanism of action is centered on the activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), leading to a cascade of intracellular events that culminate in coronary vasodilation. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological profile of Regadenoson.

A critical aspect of drug development and quality control is the characterization of stereoisomers, which can exhibit distinct pharmacological properties. This guide also addresses 1-epi-Regadenoson, a known stereoisomer and process impurity of Regadenoson. It is important to note that while the chemical relationship between Regadenoson and its 1-epimer is defined, publicly available scientific literature to date has not detailed the specific binding affinity, potency, or efficacy of this compound at the A2A adenosine receptor. Therefore, this document will thoroughly detail the established mechanism of action of Regadenoson and provide the necessary experimental context for the potential evaluation of its stereoisomers.

The A2A Adenosine Receptor and Signal Transduction

The A2A adenosine receptor is a member of the Gs alpha subunit-coupled GPCR family.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation in the coronary arteries.[2]

Signaling Pathway Diagram

A2A_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Regadenoson Regadenoson (Agonist) A2A_Receptor A2A Adenosine Receptor (GPCR) Regadenoson->A2A_Receptor Binds to Gs Gs Protein A2A_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Caption: A2A Adenosine Receptor Signaling Pathway.

Pharmacological Profile of Regadenoson at the A2A Receptor

Regadenoson is characterized as a low-affinity, high-potency agonist at the A2A adenosine receptor. This profile is advantageous for its clinical application, allowing for rapid onset and short duration of action.

Quantitative Pharmacological Data for Regadenoson
ParameterValueReceptor Subtype(s)SpeciesNotesReference(s)
Binding Affinity (Ki) 290 nMhuman A2AHumanGreater than 30-fold selectivity versus A2B and A3 subtypes.[3]
1.1 - 1.73 µMA2aNot SpecifiedLower affinity for A1 receptor (Ki >16.46 µM).[4]
1.3 µMA2ANot SpecifiedWeak agonist of A1 receptor (Ki > 16.5 µM).
Potency (EC50) 6.4 ± 1.2 nMA2ANot SpecifiedFunctional selectivity for A2A versus A1 receptor.
12.3 ng/mLA2AHumanConcentration causing 50% increase in maximum heart rate.

This compound: A Stereoisomer of Interest

This compound is a diastereomer of Regadenoson, differing in the stereochemistry at the 1'-position of the ribose sugar moiety. The synthesis of Regadenoson can result in the formation of this and other related substances as impurities. While regulatory bodies require the characterization and control of such impurities, detailed pharmacological studies on this compound's interaction with the A2A receptor are not available in the public domain.

Stereochemical Relationship Diagram

Stereochemical_Relationship cluster_logic Regadenoson Regadenoson (Clinically Used Isomer) Epi_Regadenoson This compound (Stereoisomer/Impurity) Regadenoson->Epi_Regadenoson Epimers A2A_Receptor A2A Adenosine Receptor Binding Pocket Regadenoson->A2A_Receptor Optimal Fit (High Affinity/Potency) Epi_Regadenoson->A2A_Receptor Suboptimal Fit? (Altered Affinity/Potency?) note Stereochemical difference at 1'-ribose position may alter key interactions with receptor residues, leading to a different pharmacological profile. (Experimental data is required for confirmation)

Caption: Stereochemical Relationship and Hypothesized Receptor Interaction.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of ligands like Regadenoson with the A2A adenosine receptor. These methods are foundational for assessing the pharmacological properties of new chemical entities, including stereoisomers like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: e.g., [3H]-ZM241385 or [3H]-SCH 58261.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known A2A receptor ligand (e.g., CGS21680).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the A2A receptor. Homogenize cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare A2A Receptor Membranes start->prepare_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([3H]-L) - Test Compound (Varying Conc.) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Quantify Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

Objective: To determine the EC50 and maximal efficacy of a test compound.

Materials:

  • Whole cells expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).

  • Test compound (e.g., this compound) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

  • Cell culture medium and assay buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

cAMP_Assay_Workflow start Start plate_cells Plate A2A Receptor- Expressing Cells start->plate_cells pre_incubate Pre-incubate with PDE Inhibitor plate_cells->pre_incubate stimulate Stimulate with Test Compound (Varying Conc.) pre_incubate->stimulate lyse_detect Lyse Cells and Detect cAMP Levels (e.g., HTRF) stimulate->lyse_detect analyze Analyze Data: - Plot Dose-Response Curve - Determine EC50 and Emax lyse_detect->analyze end End analyze->end

Caption: Workflow for a cAMP Accumulation Assay.

Conclusion

Regadenoson's selective agonism at the A2A adenosine receptor is well-characterized, leading to a predictable and clinically useful coronary vasodilatory response. The core mechanism involves the Gs-cAMP-PKA signaling cascade. While this compound is a known stereoisomer and impurity, its specific pharmacological profile at the A2A receptor remains to be publicly elucidated. The experimental protocols detailed in this guide provide a clear framework for such a characterization, which would be essential for a complete understanding of its potential biological activity and for ensuring the safety and efficacy of Regadenoson as a therapeutic agent. Future research focusing on the direct pharmacological assessment of this compound is warranted.

References

The Emergence of 1-epi-Regadenoson: A Guide to its Discovery, Isolation, and Characterization as a Regadenoson Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson, a selective A2A adenosine receptor agonist, is a widely used pharmacological stress agent in myocardial perfusion imaging.[1][2] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 1-epi-Regadenoson, a diastereomeric impurity of Regadenoson. This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Regadenoson.

The presence of stereoisomeric impurities, such as epimers, presents a unique challenge in pharmaceutical development due to their similar physicochemical properties to the active pharmaceutical ingredient (API), making their separation and characterization difficult. The this compound impurity is the α-anomer of Regadenoson, differing in the stereochemistry at the C1' position of the ribose moiety. Its identification and control are crucial for maintaining the quality and safety of Regadenoson drug products.

Discovery and Synthesis of this compound

The existence of this compound, also referred to as the alpha isomer impurity of Regadenoson, has been confirmed through its targeted synthesis, as detailed in Chinese patent CN105968156A.[3] This patent describes a synthetic route for the express purpose of creating this specific impurity to be used as a reference standard for quality control of Regadenoson.[3] The synthesis of this α-anomer highlights the potential for its formation as a process-related impurity during the manufacturing of Regadenoson.

Forced degradation studies on Regadenoson, involving exposure to acidic, basic, and oxidative conditions, have been shown to produce various degradation products.[4] While these studies have not explicitly identified this compound, the potential for epimerization under certain stress conditions cannot be ruled out and is a common degradation pathway for nucleoside analogues.

Logical Relationship between Regadenoson and this compound

Structural Relationship of Regadenoson and this compound Regadenoson Regadenoson (β-anomer) C1' Stereochemistry: Up Process Synthesis or Degradation Regadenoson->Process Epi_Regadenoson This compound (α-anomer) C1' Stereochemistry: Down Process->Epi_Regadenoson

Caption: Epimerization at the C1' position of the ribose sugar leads to the formation of this compound from Regadenoson.

Quantitative Data

Currently, there is a lack of publicly available quantitative data summarizing the levels of this compound found in commercial batches of Regadenoson. The Chinese patent for its synthesis mentions a final product purity of ≥99.7% for the isolated alpha isomer, which was intended for use as a reference standard. However, this does not provide information on its prevalence as an impurity in the API.

Table 1: Comparative Spectroscopic Data

ParameterRegadenoson (β-anomer)This compound (α-anomer)Reference
1H NMR Data not publicly availableData not publicly available
13C NMR Data not publicly availableData not publicly available
Mass Spec (m/z) Expected [M+H]+ ~391.15Expected [M+H]+ ~391.15
IR (cm-1) Data not publicly availableData not publicly available

Table 2: Comparative Biological Activity

ParameterRegadenoson (β-anomer)This compound (α-anomer)Reference
A2A Receptor Binding Affinity (Ki) ~1.3 µMData not publicly available
Functional Potency (EC50) Data not publicly availableData not publicly available
Intrinsic Activity Full AgonistHypothesized to be an agonist, but activity may be reduced

Experimental Protocols

Synthesis of this compound (α-anomer)

The following protocol is an interpretation of the synthetic route described in Chinese patent CN105968156A for the preparation of the alpha isomer impurity of Regadenoson.

Workflow for the Synthesis of this compound

Synthesis Workflow for this compound cluster_0 Step 1: Glycosylation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Separation and Salification cluster_3 Step 4 & 5: Hydrazinolysis and Cyclization A 2,6-dichloropurine + β-D-1,2,3,5-tetra-O-acetyl-D-ribose B Lewis Acid Catalyst (e.g., SnCl4) A->B Reaction C Formation of α- and β-anomers of 2,6-dichloro-9-(2,3,5-tri-O-acetyl-D-ribofuranosyl)purine B->C D Mixture of anomers from Step 1 C->D E Ammonia D->E Reaction F Formation of 2-chloro-6-amino-9-(α/β-D-ribofuranosyl)purine E->F G Mixture of 2-chloroadenosine anomers F->G H Purification and Salification G->H I Isolated salt of α-2-chloroadenosine H->I J α-2-chloroadenosine salt I->J K 1. Hydrazine 2. Reagents for pyrazole ring formation J->K Reaction L This compound (α-anomer) K->L

Caption: A multi-step synthesis route to obtain this compound as described in CN105968156A.

Detailed Steps:

  • Glycosylation: 2,6-dichloropurine is reacted with β-D-1,2,3,5-tetra-O-acetyl-D-ribose in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α and β anomers. The patent suggests that by controlling the reaction conditions, the formation of the α-anomer can be favored.

  • Ammonolysis: The mixture of anomers is treated with ammonia to replace the chlorine atom at the 6-position of the purine ring with an amino group, yielding a mixture of the α and β anomers of 2-chloroadenosine.

  • Separation and Salification: The desired α-anomer of 2-chloroadenosine is separated from the β-anomer. The patent mentions purification and salification to isolate the salt of the α-anomer. The exact method of separation (e.g., chromatography, fractional crystallization) is not detailed in the available translation.

  • Hydrazinolysis: The isolated α-2-chloroadenosine salt is reacted with hydrazine to replace the chlorine atom at the 2-position with a hydrazino group.

  • Cyclization and Amidation: The resulting intermediate is then cyclized and amidated to form the final this compound. This likely involves reaction with a suitable three-carbon synthon to form the pyrazole ring, followed by amidation with methylamine.

Isolation of this compound from Regadenoson

A specific, validated protocol for the isolation of this compound from a mixture with Regadenoson is not publicly available. However, based on the principles of chiral chromatography, a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a chiral stationary phase would be the most likely approach for both analytical separation and preparative isolation.

Proposed HPLC Method for Separation

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, would be a suitable starting point.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer) is typically used. The pH of the buffer and the ratio of the organic solvent would need to be optimized to achieve separation.

  • Detection: UV detection at a wavelength where both Regadenoson and this compound have strong absorbance (e.g., around 270 nm) would be appropriate.

Workflow for Isolation of this compound

Isolation Workflow for this compound Start Mixture of Regadenoson and this compound HPLC Preparative Chiral HPLC Start->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Analytical HPLC for Purity Check Fractionation->Analysis Evaporation Solvent Evaporation Analysis->Evaporation If pure Isolated_Impurity Isolated this compound Evaporation->Isolated_Impurity

Caption: A proposed workflow for the isolation of this compound from a mixture using preparative chiral HPLC.

Signaling Pathways and Biological Activity

Regadenoson exerts its pharmacological effect by acting as a selective agonist at the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to a cascade of events that ultimately results in smooth muscle relaxation and vasodilation of the coronary arteries.

Regadenoson Signaling Pathway

Regadenoson Signaling Pathway Regadenoson Regadenoson A2A_Receptor A2A Receptor (GPCR) Regadenoson->A2A_Receptor binds to G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Coronary Vasodilation PKA->Vasodilation leads to

Caption: The signaling cascade initiated by the binding of Regadenoson to the A2A adenosine receptor.

The biological activity of this compound has not been reported in the literature. However, it is known that the stereochemistry of the ribose moiety of adenosine analogues can significantly impact their binding affinity and efficacy at adenosine receptors. The change in stereochemistry at the C1' position from the natural β-configuration to the α-configuration in this compound would alter the three-dimensional shape of the molecule. This change in shape could affect its ability to bind to the A2A receptor with the same affinity and orientation as Regadenoson, potentially leading to reduced potency or a change in its efficacy profile (e.g., from a full agonist to a partial agonist or even an antagonist). Further pharmacological studies are required to elucidate the precise biological activity of this compound.

Conclusion

The identification and synthesis of this compound as a potential impurity in Regadenoson underscores the importance of thorough impurity profiling in drug development. While a synthetic route for this α-anomer has been established for its use as a reference standard, a comprehensive understanding of its prevalence, detailed characterization, and biological activity remains to be fully elucidated in the public domain. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to address these knowledge gaps. Further studies are warranted to develop and validate analytical methods for the routine detection and quantification of this compound, and to fully assess its pharmacological and toxicological profile to ensure the continued safety and efficacy of Regadenoson.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-epi-Regadenoson

Introduction

This compound is the α-isomer impurity of Regadenoson, a potent and selective A2A adenosine receptor agonist.[1] Regadenoson is utilized in clinical settings as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[2][3][4] Understanding the physicochemical properties of its impurities, such as this compound, is critical for drug development, formulation, and ensuring the safety and efficacy of the final pharmaceutical product. This guide provides a comprehensive overview of the known physicochemical properties of this compound, its associated signaling pathways, and detailed experimental protocols for its characterization.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound. Much of the experimental data for the epimer is not publicly available; therefore, some data is computed or inferred from the properties of Regadenoson.

Table 1: Chemical Identifiers and Formula
PropertyValueSource
IUPAC Name 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide[5]
Chemical Formula C₁₅H₁₈N₈O₅
Molecular Weight 390.35 g/mol
CAS Number 2015222-31-6
Synonyms 1-epi Regadenoson, Regadenoson Impurity 14
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 -1.5
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 4
Exact Mass 390.14001570 Da
Topological Polar Surface Area 186 Ų
Table 3: Solubility and Partition Coefficient of Regadenoson (as a reference)
PropertyValueSource
Solubility in DMSO Approximately 14 mg/mL
Solubility in Water Practically insoluble
Solubility in Ethanol Slightly soluble
logP (Octanol/pH 7.4 buffer) -0.46
pKa ~1.2 (estimated)

Signaling Pathway of Regadenoson Isomers

Regadenoson and its isomers act as selective agonists for the A2A adenosine receptor. This receptor is a G-protein coupled receptor, and its activation initiates a downstream signaling cascade. The binding of an agonist like Regadenoson to the A2A receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which through a series of phosphorylations, results in the relaxation of smooth muscle and subsequent vasodilation. This is the primary mechanism behind its use in myocardial perfusion imaging, as it increases coronary blood flow.

A2A_Signaling_Pathway A2A Adenosine Receptor Signaling Pathway cluster_cell Cell Membrane Regadenoson Regadenoson / this compound A2AR A2A Adenosine Receptor Regadenoson->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

A2A Adenosine Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound involves a series of analytical techniques to determine its purity, structure, and biological activity.

Characterization_Workflow Workflow for Characterization of this compound cluster_synthesis Synthesis and Purification cluster_analysis Physicochemical Analysis cluster_biological Biological Activity Synthesis Chemical Synthesis of This compound Purification Purification by Chromatography Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Solubility Solubility Testing Purification->Solubility pKa pKa Determination Purification->pKa Binding_Assay Radioligand Binding Assay (Receptor Affinity) Purification->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Functional Activity) Purification->cAMP_Assay

Workflow for Characterization of this compound
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A gradient HPLC method can be employed to determine the purity of this compound and to separate it from Regadenoson and other related impurities.

  • Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size, or equivalent.

  • Mobile Phase A: 1.0 mL of Methane Sulfonic acid in 1000 mL of water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Dimethyl Sulfoxide (DMSO).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 272 nm.

  • Injection Volume: 5 µL.

  • Procedure:

    • Prepare a standard solution of this compound in DMSO.

    • Prepare the sample solution by dissolving the test substance in DMSO.

    • Set up the HPLC system with the specified parameters.

    • Inject the standard and sample solutions.

    • The retention time for Regadenoson is approximately 17.1 minutes; the epimer will have a slightly different retention time allowing for separation.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of this compound and distinguishing it from Regadenoson. Both ¹H and ¹³C NMR should be performed.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a few milligrams of the purified this compound in the deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The key difference between the spectra of Regadenoson and this compound will be in the chemical shifts and coupling constants of the ribose moiety protons, particularly the anomeric proton (H1'). The change in stereochemistry at the C1' position will result in a distinct spectral pattern.

    • Two-dimensional NMR techniques, such as COSY and HSQC, can be used for complete assignment of all proton and carbon signals to confirm the structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this type of molecule.

  • Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected [M+H]⁺ ion for C₁₅H₁₈N₈O₅ is at m/z 391.1478. The high-resolution measurement will confirm the elemental composition.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the A2A adenosine receptor.

Binding_Assay_Workflow Workflow for Radioligand Binding Assay Preparation Prepare cell membranes expressing A2A receptors Incubation Incubate membranes with radioligand and varying concentrations of This compound Preparation->Incubation Separation Separate bound and free radioligand by filtration Incubation->Separation Quantification Quantify radioactivity of bound radioligand Separation->Quantification Analysis Analyze data to determine Ki (inhibitory constant) Quantification->Analysis

Workflow for Radioligand Binding Assay
  • Materials:

    • Cell membranes expressing the human A2A adenosine receptor.

    • A suitable radioligand (e.g., [³H]-ZM241385).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Varying concentrations of this compound.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a series of tubes, combine the cell membranes, radioligand, and varying concentrations of this compound (the competitor).

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known A2A antagonist).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound.

    • Plot the data and use non-linear regression analysis to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound, as an impurity of the clinically significant drug Regadenoson, requires thorough physicochemical characterization to ensure the quality and safety of the active pharmaceutical ingredient. This guide has provided a detailed summary of its known properties, the biological pathway it influences, and the essential experimental protocols for its analysis. The application of these analytical methods is fundamental for researchers and professionals in the field of drug development and quality control. Further experimental studies are warranted to fully elucidate the physicochemical and pharmacological profile of this specific epimer.

References

1-epi-Regadenoson: A Technical Overview of a Key Regadenoson Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-epi-Regadenoson, identified as a significant isomer impurity of the A2A adenosine receptor agonist, Regadenoson. While specific biological activity and signaling pathway data for this compound are limited in current literature, this document compiles its known physicochemical properties and discusses its relevance within the context of Regadenoson's synthesis, analysis, and pharmaceutical application. The guide further details the well-established experimental protocols and signaling pathways associated with Regadenoson to provide a foundational understanding for researchers studying its impurities.

Introduction to this compound

This compound is a stereoisomer of Regadenoson, a potent and selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. As an epimer, this compound shares the same molecular formula and connectivity as Regadenoson but differs in the three-dimensional arrangement at a single chiral center. The presence of such impurities is a critical consideration in drug development and manufacturing, as they can have different pharmacological and toxicological profiles.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, with data for Regadenoson provided for comparison.

PropertyThis compoundRegadenoson
CAS Number 2015222-31-6[1]313348-27-5
Molecular Formula C15H18N8O5[1]C15H18N8O5
Molecular Weight 390.35 g/mol [1]390.35 g/mol
IUPAC Name 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide[1]1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide

Synthesis and Characterization

The synthesis of Regadenoson can inadvertently lead to the formation of impurities, including this compound. Several synthetic routes for Regadenoson have been described, often involving the glycosidation of a purine derivative. The stereoselectivity of this reaction is crucial to minimizing the formation of epimeric impurities.

Experimental Protocol: Analysis of Regadenoson and its Impurities via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of Regadenoson and its impurities.

Objective: To separate and quantify Regadenoson from its related substances, including this compound.

Methodology:

  • Column: ACE 3 C18-PFP, 150×4.6mm, 3.0µm (or equivalent)[2]

  • Mobile Phase:

    • Buffer: 1.0 ml of Methane Sulfonic acid in 1000ml of water

    • A suitable organic modifier (e.g., acetonitrile) gradient.

  • Diluent: Dimethyl Sulfoxide (DMSO)

  • Flow Rate: 0.8 ml/min

  • Detector Wavelength: 272 nm

  • Column Temperature: 30ºC

  • Injection Volume: 5 µl

Data Analysis: The retention times and peak areas are used to identify and quantify the main component and its impurities. Method validation should be performed according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Biological Context and Signaling Pathway

While direct studies on the biological activity of this compound are not widely available, its structural similarity to Regadenoson suggests it may interact with adenosine receptors. The established mechanism of action for Regadenoson provides a critical framework for understanding the potential activity of its isomers.

Regadenoson is a low-affinity agonist for the A2A adenosine receptor. Activation of the A2A receptor on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and increased coronary blood flow.

Regadenoson Signaling Pathway

The binding of Regadenoson to the A2A adenosine receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Regadenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Regadenoson Regadenoson A2A_Receptor A2A Adenosine Receptor (GPCR) Regadenoson->A2A_Receptor Binds to AC Adenylyl Cyclase A2A_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Regadenoson-A2A Receptor Signaling Pathway

Experimental Workflow for Myocardial Perfusion Imaging

The primary application of Regadenoson is in radionuclide myocardial perfusion imaging (MPI) for patients unable to undergo adequate exercise stress. The workflow for this diagnostic procedure is highly standardized.

MPI_Workflow cluster_preparation Patient Preparation cluster_procedure Imaging Procedure cluster_post Post-Procedure PatientPrep Patient instructed to avoid methylxanthines for at least 12 hours RegadenosonAdmin Administer 0.4 mg Regadenoson intravenously over 10 seconds PatientPrep->RegadenosonAdmin SalineFlush Immediately follow with 5 mL saline flush RegadenosonAdmin->SalineFlush RadionuclideAdmin Administer radiopharmaceutical 10-20 seconds after saline flush SalineFlush->RadionuclideAdmin Imaging Acquire stress images (e.g., SPECT) RadionuclideAdmin->Imaging Monitoring Monitor patient for adverse reactions Imaging->Monitoring RestImaging Acquire rest images at a later time Monitoring->RestImaging

Regadenoson-Enhanced Myocardial Perfusion Imaging Workflow

Conclusion

This compound is a critical process-related impurity in the manufacturing of the pharmaceutical agent Regadenoson. While specific pharmacological data for this epimer is scarce, its structural relationship to Regadenoson underscores the importance of robust analytical methods for its detection and control. The technical information provided herein for Regadenoson serves as an essential reference for researchers investigating the synthesis, characterization, and potential biological impact of its impurities. Further studies are warranted to fully elucidate the pharmacological profile of this compound.

References

A Comprehensive Review of Regadenoson: The Selective A₂A Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson is a potent and selective A₂A adenosine receptor agonist utilized primarily as a pharmacologic stress agent in myocardial perfusion imaging (MPI). Its high selectivity for the A₂A receptor subtype minimizes the undesirable side effects associated with non-selective adenosine agonists, such as bronchospasm and atrioventricular block. This technical guide provides an in-depth review of the synthesis, pharmacology, and clinical application of Regadenoson. It includes a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data from preclinical and clinical studies. Furthermore, this document outlines key experimental protocols for evaluating A₂A receptor agonists and discusses the current landscape of research concerning Regadenoson's stereoisomers.

Introduction

Pharmacologic stress testing is an essential diagnostic tool for patients with suspected or known coronary artery disease who are unable to undergo adequate exercise stress. Regadenoson (Lexiscan®) represents a significant advancement in this field, offering a more targeted approach to inducing coronary vasodilation.[1][2] As a low-affinity agonist for the A₂A adenosine receptor (Kᵢ ≈ 1.3 µM), Regadenoson selectively stimulates receptors in the coronary arteries, leading to increased coronary blood flow.[3][4] This mimics the hyperemic effect of exercise, allowing for the identification of perfusion defects during radionuclide imaging.[3] Its selectivity provides a favorable safety profile compared to non-selective agonists like adenosine and dipyridamole.

Synthesis and Stereochemistry

Regadenoson, chemically described as 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-adenosine monohydrate, can be synthesized through various routes. One common method involves the reaction of 2-hydrazinoadenosine with (ethoxycarbonyl)malondialdehyde, followed by aminolysis with methylamine to form the final amide. Alternative syntheses starting from 2-chloro or 2-iodo adenosine derivatives have also been reported.

A critical aspect of drug development is the characterization of stereoisomers, as different enantiomers and diastereomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. Regadenoson, being a derivative of the chiral molecule adenosine, possesses multiple stereocenters. However, a comprehensive review of the publicly available scientific literature reveals a notable lack of specific data on the synthesis, chiral separation, and individual pharmacological activity of Regadenoson's stereoisomers. The existing literature primarily focuses on the synthesis and activity of the final, single isomeric product used in the clinic. This suggests that the manufacturing process is likely stereospecific, yielding a single, well-defined stereoisomer. The development of methods for the separation and characterization of other stereoisomers could provide deeper insights into the structure-activity relationships at the A₂A adenosine receptor.

Pharmacology

Mechanism of Action

Regadenoson exerts its vasodilatory effects by selectively activating the A₂A adenosine receptors, which are G-protein coupled receptors (GPCRs). The binding of Regadenoson to these receptors initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle in the coronary arteries and subsequent vasodilation.

Gprotein_Signaling cluster_membrane Cell Membrane A2A_Receptor A₂A Receptor G_Protein Gs Protein (α, β, γ) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Regadenoson Regadenoson Regadenoson->A2A_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

A₂A Adenosine Receptor Signaling Pathway
Pharmacodynamics

The primary pharmacodynamic effect of Regadenoson is a rapid and dose-dependent increase in coronary blood flow. In clinical studies, a standard 0.4 mg intravenous bolus of Regadenoson results in a maximal hyperemic response within 30 seconds, which is sustained for approximately 2 to 5 minutes. This duration is optimal for radionuclide uptake in myocardial perfusion imaging. Hemodynamic effects include a modest increase in heart rate and a slight decrease in blood pressure.

Pharmacokinetics

Regadenoson exhibits a multi-compartment pharmacokinetic profile. Following intravenous administration, it is rapidly distributed, with peak plasma concentrations achieved within 1 to 4 minutes. The initial half-life, corresponding to the onset of the pharmacodynamic response, is approximately 2 to 4 minutes. This is followed by an intermediate phase with a half-life of about 30 minutes, during which the vasodilatory effects diminish. The terminal half-life is approximately 2 hours. Regadenoson is primarily eliminated unchanged via renal excretion.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Regadenoson and related compounds from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Kᵢ) and Potency (EC₅₀) of Regadenoson

Receptor SubtypeAssay TypeSpeciesKᵢ ValueEC₅₀ ValueReference
A₂A AdenosineRadioligand BindingHuman290 nM-
A₂A AdenosineRadioligand Binding-1.3 µM-
A₁ AdenosineRadioligand Binding-> 16.5 µM-
A₂B AdenosineRadioligand Binding-> 30-fold selectivity vs A₂A-
A₃ AdenosineRadioligand Binding-> 30-fold selectivity vs A₂A-
A₂A AdenosinecAMP Accumulation (PC12 cells)--Weak partial agonist
A₂A AdenosineCoronary Vasodilation--Full agonist

Table 2: Pharmacokinetic Parameters of Regadenoson in Humans

ParameterValueUnitReference
Time to Peak Plasma Concentration (Tₘₐₓ)1 - 4minutes
Initial Half-life (t₁/₂)2 - 4minutes
Intermediate Half-life (t₁/₂)~30minutes
Terminal Half-life (t₁/₂)~2hours
Volume of Distribution (Central)11.5L
Volume of Distribution (Steady State)78.7L
Clearance37.8L/h
Route of EliminationRenal (58% of total)-

Detailed Experimental Protocols

Radioligand Binding Assay for A₂A Adenosine Receptor

This protocol provides a generalized method for determining the binding affinity of a test compound for the A₂A adenosine receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human A₂A adenosine receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).

    • Add increasing concentrations of the unlabeled test compound (e.g., Regadenoson).

    • Add a constant concentration of a radiolabeled A₂A receptor antagonist (e.g., [³H]-ZM241385) or agonist (e.g., [³H]-CGS21680).

    • To determine non-specific binding, add a high concentration of a known non-radioactive ligand in separate wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional activity of an A₂A receptor agonist by quantifying the production of intracellular cAMP.

  • Cell Culture and Treatment:

    • Plate cells expressing the A₂A adenosine receptor (e.g., CHO or SH-SY5Y cells) in a multi-well plate and grow to near confluence.

    • Wash the cells with a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

    • Add varying concentrations of the agonist (e.g., Regadenoson) and incubate for a specified time (e.g., 20-60 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction and lyse the cells (e.g., using a lysis buffer or ice-cold HCl).

    • Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration for each agonist concentration from the standard curve.

    • Plot the cAMP concentration against the agonist concentration and use non-linear regression to calculate the EC₅₀ and Eₘₐₓ values.

Measurement of Coronary Blood Flow Velocity

This protocol describes a non-invasive method to assess the vasodilatory effect of Regadenoson in vivo.

  • Patient Preparation:

    • The patient is positioned, and baseline vital signs (heart rate, blood pressure) and electrocardiogram (ECG) are recorded.

  • Transthoracic Doppler Echocardiography (TTDE):

    • Using a high-frequency transducer, the left anterior descending (LAD) coronary artery is visualized.

    • Pulsed-wave Doppler is used to measure the baseline coronary blood flow velocity, typically the diastolic peak flow velocity, over several cardiac cycles.

  • Pharmacological Stress:

    • Administer a rapid intravenous bolus of Regadenoson (0.4 mg).

    • Continuously monitor the patient's vital signs and ECG.

  • Hyperemic Flow Measurement:

    • At peak hyperemia (typically within 1-2 minutes post-injection), repeat the Doppler measurement of coronary blood flow velocity in the same location of the LAD.

  • Data Analysis:

    • Calculate the Coronary Flow Velocity Reserve (CFVR) as the ratio of hyperemic peak flow velocity to baseline peak flow velocity.

Experimental and Clinical Workflow Visualization

The following diagram illustrates a typical workflow for a Regadenoson-based myocardial perfusion imaging study.

MPI_Workflow cluster_preparation Patient Preparation cluster_stress_protocol Stress Protocol cluster_imaging Imaging cluster_monitoring Monitoring & Recovery Patient_Prep Patient Consent & History (Withhold methylxanthines for ≥12h) IV_Access Establish IV Access Patient_Prep->IV_Access Regadenoson_Admin Administer 0.4 mg Regadenoson IV Bolus (over ~10 seconds) IV_Access->Regadenoson_Admin Saline_Flush Administer 5 mL Saline Flush Regadenoson_Admin->Saline_Flush Vital_Signs Monitor ECG, BP, HR Regadenoson_Admin->Vital_Signs Radiotracer_Inject Inject Radionuclide Imaging Agent (10-20 seconds after flush) Saline_Flush->Radiotracer_Inject SPECT_Imaging Perform SPECT Imaging Radiotracer_Inject->SPECT_Imaging Recovery Patient Recovery SPECT_Imaging->Recovery Aminophylline Administer Aminophylline (if required for adverse effects) Vital_Signs->Aminophylline If necessary Aminophylline->Recovery

Myocardial Perfusion Imaging Workflow with Regadenoson

Conclusion

Regadenoson has established itself as a valuable tool in cardiovascular diagnostics due to its selective A₂A adenosine receptor agonism, which translates to effective coronary vasodilation with an improved safety profile. This guide has provided a comprehensive overview of its synthesis, multifaceted pharmacology, and the experimental methodologies used for its characterization. While the pharmacological profile of the clinically used form of Regadenoson is well-documented, the field would benefit from further research into the specific properties of its individual stereoisomers. Such studies could further refine our understanding of the structure-activity relationships at the A₂A adenosine receptor and potentially lead to the development of next-generation agonists with even greater selectivity and efficacy.

References

In Silico Modeling of 1-epi-Regadenoson Receptor Binding: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive guide to the in silico modeling of 1-epi-Regadenoson binding to its primary pharmacological target, the adenosine A2A receptor (A2AAR). Regadenoson is a selective A2AAR agonist used in myocardial perfusion imaging.[1][2] Its stereoisomer, this compound, presents an important subject for computational analysis to understand the stereoselectivity of A2AAR binding. Due to a lack of published experimental or computational data specifically for this compound, this whitepaper outlines a detailed, hypothetical in silico workflow based on established methodologies for Regadenoson and other A2AAR ligands. It is designed to serve as a practical guide for researchers aiming to investigate the structural and energetic basis of this compound's interaction with the A2AAR. The methodologies covered include homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide also includes template data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate such a study.

Introduction

The adenosine A2A receptor (A2AAR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of coronary blood flow.[1] Regadenoson, a selective A2AAR agonist, is widely used as a pharmacologic stress agent for myocardial perfusion imaging.[3] It is a low-affinity agonist, which contributes to its short duration of action.[4] The stereochemistry of a ligand is a critical determinant of its binding affinity and efficacy. This compound is a stereoisomer of Regadenoson, and understanding its interaction with the A2AAR at a molecular level is essential for a complete understanding of the structure-activity relationship of this class of compounds.

In silico modeling provides a powerful set of tools to investigate ligand-receptor interactions with high spatial and temporal resolution. Techniques such as molecular docking can predict the preferred binding pose of a ligand in the receptor's binding site, while molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex and the conformational changes it induces. Furthermore, binding free energy calculations can provide a quantitative estimate of the ligand's binding affinity.

This whitepaper presents a detailed methodological framework for a comprehensive in silico investigation of this compound's binding to the A2AAR. While no specific experimental data for this compound is currently available in the public domain, the protocols and workflows described herein are based on established and validated methods for studying other A2AAR ligands.

Adenosine A2A Receptor Signaling Pathway

Activation of the A2AAR by an agonist such as Regadenoson initiates a well-characterized intracellular signaling cascade. The A2AAR is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds Gs_protein Gs Protein (inactive) A2A_Receptor->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase Gs_protein_active->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Figure 1. Adenosine A2A Receptor Signaling Pathway.

In Silico Experimental Protocols

This section outlines a detailed workflow for the in silico investigation of this compound binding to the A2AAR.

Receptor and Ligand Preparation

A high-quality starting structure is crucial for reliable in silico modeling.

  • Receptor Structure Selection: A high-resolution crystal structure of the human A2AAR in an active or agonist-bound conformation should be obtained from the Protein Data Bank (PDB). An example is PDB ID: 2YDV.

  • Receptor Preparation: The PDB structure must be prepared by:

    • Removing water molecules and any co-crystallized ligands or non-essential ions.

    • Adding hydrogen atoms and assigning correct protonation states for titratable residues at a physiological pH of 7.4.

    • Repairing any missing side chains or loops using tools like Modeller or the Prime module in Schrödinger.

    • Performing a restrained energy minimization to relieve any steric clashes.

  • Ligand Structure Generation: A 3D structure of this compound needs to be generated. This can be done using a molecular builder such as Avogadro or by obtaining the structure from a chemical database like PubChem (CID 92021929). The ligand's geometry should be optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., MMFF94).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Grid Generation: A docking grid is defined around the known binding site of the A2AAR. The grid should be large enough to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand.

  • Docking Algorithm: A validated docking program such as AutoDock Vina, Glide, or GOLD should be used. It is recommended to perform docking with both rigid and flexible receptor side chains in the binding pocket to account for induced fit effects.

  • Pose Selection and Analysis: The resulting docking poses should be clustered and ranked based on their docking scores. The top-ranked poses should be visually inspected to assess their interactions with key residues in the A2AAR binding site, such as Asn253 and Phe168.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • System Setup:

    • The top-ranked docking pose of this compound in the A2AAR is used as the starting structure.

    • The complex is embedded in a realistic lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P).

    • Ions are added to neutralize the system and mimic physiological salt concentration.

  • Force Field Selection: A well-parameterized force field for proteins, lipids, and small molecules is essential. The CHARMM36m or AMBER ff14SB force fields are suitable for the protein and lipid components, while the CGenFF or GAFF force fields can be used for the ligand.

  • Simulation Protocol:

    • Energy Minimization: The entire system is energy minimized to remove steric clashes.

    • Equilibration: A multi-stage equilibration protocol is performed, gradually heating the system to 310 K and relaxing positional restraints on the protein and ligand.

    • Production Run: A production MD simulation of at least 100 ns is run under NPT (isothermal-isobaric) conditions. Multiple independent simulations are recommended to ensure robust sampling.

  • Trajectory Analysis: The MD trajectories are analyzed to assess the stability of the complex (RMSD), the flexibility of different regions (RMSF), and the specific interactions (hydrogen bonds, hydrophobic contacts) between this compound and the A2AAR over time.

Binding Free Energy Calculations

These calculations provide a quantitative estimate of the binding affinity.

  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method can be used to estimate the binding free energy from snapshots of the MD trajectory.

  • Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): For a more rigorous calculation of the relative binding free energy between Regadenoson and this compound, alchemical free energy methods like FEP or TI can be employed.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_binding 4. Binding Affinity Receptor_Prep Receptor Preparation (PDB: 2YDV) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Generation (this compound) Ligand_Prep->Docking Pose_Analysis Pose Selection & Analysis Docking->Pose_Analysis System_Setup System Setup (Membrane, Water, Ions) Pose_Analysis->System_Setup MD_Simulation MD Simulation (>100 ns) System_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, Interactions) MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA or FEP) Trajectory_Analysis->Binding_Energy

Figure 2. Proposed In Silico Experimental Workflow.

Data Presentation

The results from the in silico experiments should be organized and presented clearly to facilitate comparison and interpretation.

Binding Affinity Data

The following table summarizes known binding affinity data for Regadenoson at various adenosine receptor subtypes. A similar table would be populated for this compound upon completion of the proposed in silico and corresponding in vitro studies.

CompoundReceptor SubtypeKi (nM)Assay TypeReference
RegadenosonHuman A2A1300Radioligand Binding
RegadenosonHuman A1>16,500Radioligand Binding
RegadenosonHuman A2B>30,000cAMP Assay
RegadenosonHuman A3>30,000Radioligand Binding
This compoundHuman A2AData not available--
This compoundHuman A1Data not available--
This compoundHuman A2BData not available--
This compoundHuman A3Data not available--
Molecular Docking and MD Simulation Results

The following table provides a template for summarizing the results from molecular docking and binding free energy calculations.

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (ΔGbind, kcal/mol)Key Interacting Residues
RegadenosonTo be calculatedTo be calculatedAsn253, Phe168, Ile274
This compoundTo be calculatedTo be calculatedTo be determined

Conclusion

This whitepaper has outlined a comprehensive and detailed methodological guide for the in silico investigation of this compound's binding to the adenosine A2A receptor. While there is currently a lack of specific data for this stereoisomer, the proposed workflow, based on established computational techniques, provides a robust framework for researchers to elucidate the molecular determinants of its receptor recognition. The successful application of these methods will not only shed light on the stereoselectivity of the A2AAR but also contribute to the broader understanding of GPCR-ligand interactions, which is invaluable for future drug design and development efforts. The provided templates for data presentation and visualizations of key processes are intended to streamline such a research endeavor.

References

Preclinical Pharmacokinetics and Metabolism of 1-epi-Regadenoson: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of available scientific literature and preclinical data reveals a significant information gap regarding the pharmacokinetics and metabolism of 1-epi-Regadenoson. At present, there are no publicly accessible preclinical studies, in-depth technical guides, or whitepapers that specifically detail the absorption, distribution, metabolism, and excretion (ADME) profile of this particular stereoisomer.

While extensive research has been conducted on the parent compound, Regadenoson, a selective A2A adenosine receptor agonist, this information cannot be directly extrapolated to its epimer, this compound. Stereoisomers, such as epimers, can exhibit vastly different pharmacokinetic and pharmacodynamic properties due to their distinct three-dimensional structures, which can significantly impact their interaction with metabolic enzymes and transporters.

The absence of data for this compound prevents the creation of the requested in-depth technical guide. Key elements such as quantitative data for ADME parameters, detailed experimental protocols from preclinical models, and associated signaling pathways are not available in the public domain.

For researchers, scientists, and drug development professionals interested in the preclinical profile of this compound, this highlights a critical area for future investigation. Foundational preclinical studies would be required to establish its pharmacokinetic and metabolic characteristics.

Future Research Directions:

To address the current knowledge gap, the following preclinical investigations would be necessary:

  • In vitro metabolism studies: Utilizing liver microsomes and hepatocytes from various preclinical species (e.g., rat, dog, monkey) to identify metabolic pathways, major metabolites, and the cytochrome P450 (CYP) enzymes involved.

  • Pharmacokinetic studies in animal models: Conducting single and multiple-dose pharmacokinetic studies in relevant preclinical species to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

  • Tissue distribution studies: Employing techniques like quantitative whole-body autoradiography to understand the distribution of this compound and its metabolites into various tissues and organs.

  • Excretion studies: Analyzing urine and feces from preclinical models to quantify the routes and extent of excretion of the parent compound and its metabolites.

Without such foundational research, any discussion on the pharmacokinetics and metabolism of this compound would be purely speculative. The scientific community awaits dedicated studies to elucidate the preclinical profile of this specific epimer.

The Biological Activity of 1-epi-Regadenoson Versus Regadenoson: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson is a potent and selective A2A adenosine receptor (A2AAR) agonist utilized in cardiac perfusion imaging. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide delves into the comparative biological activity of Regadenoson and its diastereomer, 1-epi-Regadenoson. Due to a lack of specific publicly available data for this compound, this document will focus on the established biological activity of Regadenoson and the general principles of stereoisomerism in pharmacology, which strongly suggest a significant difference in the biological activity between these two compounds.

Introduction to Regadenoson and the Significance of Stereochemistry

Regadenoson is a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine derivative that functions as a low-affinity agonist for the A2A adenosine receptor.[1][2] This selective activation leads to coronary vasodilation, a crucial effect for myocardial perfusion imaging, a diagnostic procedure to evaluate blood flow to the heart muscle.[2]

The biological activity of a drug is critically dependent on its three-dimensional structure. Enantiomers and diastereomers, different types of stereoisomers, can exhibit vastly different pharmacological and toxicological profiles. This is because biological receptors, such as the A2AAR, are chiral environments, and the "fit" of a ligand to its binding site is highly specific. Even minor changes in the spatial arrangement of atoms can dramatically alter binding affinity, efficacy, and downstream signaling.

The A2A Adenosine Receptor Signaling Pathway

Activation of the A2AAR by an agonist like Regadenoson initiates a G-protein-coupled signaling cascade. The A2AAR is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon agonist binding, Gαs is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation in the coronary arteries.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Regadenoson Regadenoson A2AAR A2A Receptor Regadenoson->A2AAR Binds to G_protein Gs Protein A2AAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to Radioligand_Binding_Assay cluster_protocol Radioligand Binding Assay Workflow step1 Prepare cell membranes expressing A2A receptors step2 Incubate membranes with a radiolabeled antagonist (e.g., [3H]ZM241385) step1->step2 step3 Add increasing concentrations of unlabeled ligand (Regadenoson or this compound) step2->step3 step4 Separate bound from free radioligand (filtration) step3->step4 step5 Quantify bound radioactivity (scintillation counting) step4->step5 step6 Analyze data to determine IC50 and calculate Ki step5->step6

References

Understanding the Stereochemistry of Regadenoson Epimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson, a selective A2A adenosine receptor agonist, is a crucial pharmacological stress agent used in myocardial perfusion imaging. Its efficacy and safety are well-established; however, a detailed understanding of its stereochemistry and the potential impact of its epimers on pharmacological activity is not widely documented in publicly available literature. This technical guide provides an in-depth exploration of the theoretical stereochemistry of Regadenoson, its potential epimers, and the established methodologies for their synthesis, separation, and characterization, drawing upon data from analogous nucleoside derivatives. The guide also outlines the A2A adenosine receptor signaling pathway and provides hypothetical data representations to facilitate a deeper understanding of the structure-activity relationships of Regadenoson stereoisomers.

Introduction to Regadenoson and its Stereochemistry

Regadenoson is a 2-substituted adenosine derivative with high selectivity for the A2A adenosine receptor.[1][2] Its chemical structure, 2-[4-(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine, is based on the naturally occurring nucleoside adenosine. The core of Regadenoson's stereochemistry lies within its ribose sugar moiety, which contains four chiral centers at the 1', 2', 3', and 4' positions.

The specific stereoisomer of Regadenoson used clinically has the same absolute configuration as naturally occurring adenosine, which is (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Due to the presence of four chiral centers, a total of 24 = 16 stereoisomers of the ribose moiety are theoretically possible. Epimers are diastereomers that differ in the configuration at only one of these chiral centers.

Potential Regadenoson Epimers and their Significance

While there is no direct published data on the pharmacological profiles of individual Regadenoson epimers, studies on other adenosine receptor agonists have shown that the stereochemistry of the ribose moiety can significantly influence receptor binding affinity and efficacy.[3][4] For instance, modifications at the 2'- and 3'-hydroxyl groups of adenosine analogues have been shown to affect both affinity and intrinsic activity at adenosine receptors.[4]

Therefore, it is crucial for drug development and quality control to understand and control the stereochemical purity of Regadenoson. The presence of epimers as impurities could potentially lead to altered efficacy or safety profiles.

Table 1: Theoretical Epimers of the Regadenoson Ribose Moiety

EpimerChiral Center with Inverted StereochemistryPotential Impact on Activity (Hypothetical)
1'-epi-RegadenosonC1'Likely significant loss of activity due to altered glycosidic bond orientation.
2'-epi-RegadenosonC2'May alter receptor binding and efficacy by changing hydrogen bonding interactions.
3'-epi-RegadenosonC3'Could impact receptor affinity and agonist/antagonist profile.
4'-epi-RegadenosonC4'May affect the overall conformation of the ribose ring and influence binding.

A2A Adenosine Receptor Signaling Pathway

Regadenoson exerts its pharmacological effect by activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to vasodilation of the coronary arteries.

A2A_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Regadenoson Regadenoson A2A_R A2A Receptor Regadenoson->A2A_R G_protein Gs Protein A2A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Coronary Vasodilation PKA->Vasodilation leads to

A2A Adenosine Receptor Signaling Pathway

Experimental Protocols

While specific protocols for Regadenoson epimers are not available, the following methodologies are widely used for the synthesis, separation, and characterization of nucleoside stereoisomers and can be adapted for Regadenoson.

Stereoselective Synthesis of Nucleoside Analogues

Stereoselective synthesis of nucleoside analogues often involves the use of chiral starting materials and stereocontrolled reactions to establish the desired configuration at each chiral center of the ribose moiety.

Workflow for Stereoselective Synthesis:

Synthesis_Workflow Start Chiral Ribose Derivative Protect Protection of Hydroxyl Groups Start->Protect Glycosylation Glycosylation with Purine Analogue Protect->Glycosylation Modification Introduction of 2-substituent Glycosylation->Modification Deprotection Deprotection Modification->Deprotection Purification Purification and Characterization Deprotection->Purification Final Target Regadenoson Epimer Purification->Final

Stereoselective Synthesis Workflow
Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating stereoisomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. For nucleoside analogues, polysaccharide-based CSPs are often effective.

Table 2: Representative Chiral HPLC Method for Nucleoside Analogue Separation

ParameterCondition
Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/Ethanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Temperature 25 °C
Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of organic molecules, including nucleoside analogues. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms. The Nuclear Overhauser Effect (NOE) is particularly useful for determining the relative stereochemistry of substituents on the ribose ring.

Data Presentation: Hypothetical Pharmacological Data

The following table presents a hypothetical comparison of the pharmacological properties of Regadenoson and one of its potential epimers. This data is for illustrative purposes only and is based on trends observed for other adenosine receptor agonists.

Table 3: Hypothetical Pharmacological Profile of Regadenoson and an Epimer

CompoundA2A Receptor Binding Affinity (Ki, nM)A1 Receptor Binding Affinity (Ki, nM)A2A/A1 Selectivity RatioFunctional Activity (cAMP accumulation, EC50, nM)
Regadenoson 1.3 µM>16.5 µM>12.7-
2'-epi-Regadenoson (Hypothetical: 5 µM)(Hypothetical: >20 µM)(Hypothetical: >4)(Hypothetical: Higher EC50)

Conclusion

References

Methodological & Application

Application Notes and Protocols for Regadenoson in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 1-epi-Regadenoson: Extensive literature searches did not yield any studies or protocols detailing the use of this compound in cardiovascular research models. This compound is identified as an epimer and a process-related impurity of Regadenoson.[1] As such, the following application notes and protocols are provided for Regadenoson , a well-characterized and widely used selective A2A adenosine receptor agonist in cardiovascular research.

Introduction to Regadenoson

Regadenoson is a potent and selective agonist for the adenosine A2A receptor, which is highly expressed in coronary arteries.[2][3][4] Its primary mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that result in coronary vasodilation and a significant increase in coronary blood flow (CBF).[2] This action mimics the hyperemic effect of exercise, making Regadenoson an invaluable tool for pharmacological stress testing in both clinical and preclinical settings to study myocardial perfusion and coronary artery disease. Unlike non-selective adenosine receptor agonists, Regadenoson's selectivity for the A2A receptor minimizes undesirable side effects associated with the activation of A1, A2B, and A3 receptors, such as atrioventricular block and bronchoconstriction.

Mechanism of Action and Signaling Pathway

Regadenoson binds to the A2A adenosine receptors on the smooth muscle cells of coronary arteries. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets, leading to the opening of ATP-dependent potassium channels. This results in hyperpolarization and relaxation of the vascular smooth muscle, causing vasodilation and increased coronary blood flow.

Regadenoson_Signaling_Pathway Regadenoson Regadenoson A2AR A2A Adenosine Receptor Regadenoson->A2AR Binds to AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_channel ATP-dependent K+ Channel (Open) PKA->K_channel Phosphorylates and Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Coronary Vasodilation Hyperpolarization->Vasodilation

Caption: Regadenoson signaling pathway in coronary artery smooth muscle cells.

Experimental Protocols for Cardiovascular Research Models

The following are generalized protocols for the use of Regadenoson in common cardiovascular research models. Doses and specific procedures should be optimized for individual experimental setups.

Protocol 1: Pharmacological Stress Myocardial Perfusion Imaging in Rodents (Rats/Mice)

This protocol outlines the use of Regadenoson to induce coronary hyperemia for myocardial perfusion imaging studies using techniques like SPECT, PET, or MRI.

Materials:

  • Regadenoson solution (e.g., 0.08 mg/mL)

  • Anesthetic agent (e.g., isoflurane)

  • Catheterization equipment for intravenous access (e.g., tail vein)

  • Imaging contrast agent or radiotracer (e.g., 99mTc-sestamibi, 82Rb)

  • Physiological monitoring equipment (ECG, blood pressure)

  • Small animal imaging system (SPECT/PET/MRI)

Procedure:

  • Anesthetize the animal and maintain anesthesia throughout the procedure.

  • Establish intravenous access for drug and tracer administration.

  • Acquire baseline physiological measurements (heart rate, blood pressure).

  • Administer Regadenoson as an intravenous bolus. Refer to the table below for suggested dosing.

  • Approximately 10-20 seconds after Regadenoson administration, inject the imaging agent.

  • Begin dynamic or static image acquisition according to the specific imaging modality's protocol.

  • Continuously monitor physiological parameters throughout the procedure.

  • Allow for a washout period and acquire resting (baseline) perfusion scans on a separate day or after the effects of Regadenoson have subsided (terminal half-life is approximately 2 hours).

Rodent_MPI_Workflow cluster_prep Preparation cluster_stress Stress Protocol cluster_imaging Imaging cluster_analysis Analysis Anesthesia Anesthetize Animal IV_access Establish IV Access Anesthesia->IV_access Baseline_phys Record Baseline Physiology (ECG, BP) IV_access->Baseline_phys Reg_admin Administer Regadenoson (IV Bolus) Baseline_phys->Reg_admin Tracer_inject Inject Imaging Agent (10-20s post-Regadenoson) Reg_admin->Tracer_inject Image_acq Acquire Stress Perfusion Images Tracer_inject->Image_acq Monitoring Continuous Physiological Monitoring Image_acq->Monitoring Data_analysis Compare Stress vs. Rest Perfusion Monitoring->Data_analysis

Caption: Experimental workflow for Regadenoson-induced stress myocardial perfusion imaging in rodents.

Protocol 2: Hemodynamic Assessment in a Canine Model

This protocol describes the evaluation of Regadenoson's effects on systemic and coronary hemodynamics in a larger animal model.

Materials:

  • Regadenoson solution

  • Anesthetic agent (e.g., pentobarbital)

  • Ventilator

  • Instrumentation for measuring heart rate, aortic and left ventricular pressure, and coronary blood flow (e.g., Doppler flow probe).

  • Data acquisition system

Procedure:

  • Anesthetize the dog, intubate, and provide mechanical ventilation.

  • Surgically expose the heart and place a flow probe around a major coronary artery (e.g., left anterior descending).

  • Place catheters for pressure measurements in the aorta and left ventricle.

  • Allow the animal to stabilize and record baseline hemodynamic parameters.

  • Administer Regadenoson as an intravenous bolus.

  • Record all hemodynamic parameters continuously for at least 30 minutes post-injection to capture the peak effect and the return towards baseline.

  • Multiple doses can be administered in a dose-escalation manner, allowing for a return to baseline between each dose.

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical and clinical studies of Regadenoson.

Table 1: Recommended Dosages in Animal Models

Animal ModelDosage RangeRoute of AdministrationReference
Canine1 - 10 µg/kgIntravenous Bolus
Rat0.2 - 0.8 mg/kgIntravenous

Table 2: Hemodynamic Effects of Regadenoson

SpeciesDosePeak Heart Rate ChangePeak Blood Pressure Change
Human400 µg↑ 18.7 ± 4.0 bpmSystolic: ↓ 8.7 ± 7.6 mmHg
Human400-500 µg↑ up to 21 ± 6 bpmSystolic: ↓ -5 ± 8 to -24 ± 16 mmHg; Diastolic: ↓ -8 ± 4 to -15 ± 14 mmHg
Canine5-10 µg/kgNot specifiedMean Aortic Pressure: ↓ ~11% from baseline
Rat0.2-0.8 mg/kgDose-dependent increaseMean Arterial Pressure: ↓ 30-50% from baseline

Table 3: Pharmacokinetic Parameters of Regadenoson in Humans (400 µg Dose)

ParameterValueReference
Peak Plasma Concentration (Cmax)~13.6 ng/mL
Time to Peak Concentration (Tmax)1-4 minutes
Initial Half-Life (Pharmacodynamic Effect)2-4 minutes
Intermediate Half-Life~30 minutes
Terminal Half-Life~2 hours

Important Considerations

  • Methylxanthines: Compounds like caffeine and aminophylline are adenosine receptor antagonists and can inhibit the vasodilatory effects of Regadenoson. A washout period of at least 12-24 hours is recommended before Regadenoson administration in animal models.

  • Anesthesia: The choice of anesthetic can influence cardiovascular parameters. The experimental design should account for the potential effects of the anesthetic on heart rate and blood pressure.

  • Reversal Agent: In case of adverse events or to terminate the hyperemic effect, aminophylline (an adenosine receptor antagonist) can be administered.

These application notes and protocols provide a foundation for utilizing Regadenoson in cardiovascular research. Investigators should adapt these guidelines to their specific research questions and experimental conditions, ensuring compliance with all institutional animal care and use regulations.

References

Application Notes and Protocols for Studying Adenosine Receptor Pharmacology Using 1-epi-Regadenoson

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), play a crucial role in a wide array of physiological processes, making them attractive targets for therapeutic intervention. These receptors are classified into four subtypes: A₁, A₂ₐ, A₂B, and A₃. The A₂ₐ adenosine receptor, in particular, is a key mediator of coronary vasodilation and has been a primary focus for the development of pharmacological agents for cardiac imaging and potential therapies for inflammatory diseases.

Regadenoson is a highly selective A₂ₐ adenosine receptor agonist that is widely used as a pharmacologic stress agent in myocardial perfusion imaging.[1] Its favorable pharmacological profile, characterized by rapid onset and short duration of action, makes it a valuable tool for studying A₂ₐ receptor function.

This document provides detailed application notes and protocols for the use of Regadenoson as a representative tool compound for studying adenosine receptor pharmacology. While the initial topic of interest was 1-epi-Regadenoson, a stereoisomer of Regadenoson, a thorough review of the scientific literature reveals a lack of publicly available pharmacological data for this specific epimer. The information herein is therefore based on the well-characterized properties of Regadenoson, offering a robust framework for investigating A₂ₐ adenosine receptor signaling and function.

Pharmacological Profile of Regadenoson

Regadenoson is a low-affinity agonist for the A₂ₐ adenosine receptor, which contributes to its short duration of action.[2][3] It exhibits significant selectivity for the A₂ₐ receptor over the other adenosine receptor subtypes.[3][4]

Quantitative Data: Binding Affinities and Functional Potency of Regadenoson

The following table summarizes the binding affinities (Ki) and functional potency (EC₅₀) of Regadenoson for human adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.

Receptor SubtypeBinding Affinity (Kᵢ)Functional Potency (EC₅₀)Reference
A₂ₐ 290 nM - 1.3 µM6.4 nM (coronary vasodilation)
A₁ >16.5 µM-
A₂B >30-fold selectivity vs. A₂ₐ-
A₃ >30-fold selectivity vs. A₂ₐ-

Key Experimental Protocols

Detailed methodologies for fundamental experiments in adenosine receptor pharmacology are provided below. These protocols can be adapted for use with various cell lines or tissue preparations expressing the target receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., Regadenoson) for the A₂ₐ adenosine receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the A₂ₐ receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A₂ₐ adenosine receptor (e.g., HEK293 cells).

  • Radioligand: [³H]-ZM241385 (a selective A₂ₐ antagonist).

  • Test compound: Regadenoson.

  • Non-specific binding control: Theophylline or other suitable adenosine receptor antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Prepare a series of dilutions of the test compound (Regadenoson) in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (typically 20-50 µg of protein per well).

    • Radioligand ([³H]-ZM241385) at a concentration near its Kₔ.

    • Test compound at various concentrations or vehicle control. For non-specific binding, add a high concentration of an unlabeled antagonist.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of the test compound. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the functional activity of Regadenoson by quantifying its ability to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of A₂ₐ receptor activation.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound in stimulating cAMP production.

Materials:

  • Whole cells expressing the A₂ₐ adenosine receptor (e.g., PC12 or HEK293 cells).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound: Regadenoson.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • On the day of the experiment, wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

  • Add the test compound (Regadenoson) at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen assay kit.

  • Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Eₘₐₓ).

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of key concepts in adenosine receptor pharmacology.

A₂ₐ Adenosine Receptor Signaling Pathway

This diagram illustrates the canonical signaling cascade initiated by the activation of the A₂ₐ adenosine receptor.

G cluster_membrane Cell Membrane A2A_R A₂ₐ Receptor G_protein Gs Protein A2A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP to cAMP Regadenoson Regadenoson Regadenoson->A2A_R binds & activates PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Coronary Vasodilation PKA->Vasodilation leads to

Caption: A₂ₐ adenosine receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in performing a competitive radioligand binding assay.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Reagents in 96-well Plate A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Kᵢ Determination) D->E G cluster_agonists Agonists cluster_antagonists Antagonists Adenosine Adenosine (Non-selective) Adenosine_Receptors Adenosine Receptors (A₁, A₂ₐ, A₂B, A₃) Adenosine->Adenosine_Receptors Regadenoson Regadenoson (A₂ₐ Selective) Regadenoson->Adenosine_Receptors Theophylline Theophylline (Non-selective) Theophylline->Adenosine_Receptors ZM241385 ZM241385 (A₂ₐ Selective) ZM241385->Adenosine_Receptors

References

Application Notes and Protocols for Assessing Vasodilatory Effects of 1-epi-Regadenoson

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a potent and selective A2A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3][4] Its vasodilatory effect is mediated by the activation of A2A adenosine receptors in coronary arteries, leading to an increase in coronary blood flow.[1] This document provides a detailed experimental framework for assessing the vasodilatory properties of 1-epi-Regadenoson, a stereoisomer of Regadenoson. Due to a lack of publicly available pharmacological data for this compound, the following protocols are presented to enable researchers to characterize its activity and compare it to the well-documented effects of Regadenoson.

The vasodilatory cascade initiated by A2A receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which ultimately results in smooth muscle relaxation and vasodilation. The experimental designs outlined herein will allow for a comprehensive evaluation of this compound's effects at various stages of this signaling pathway.

Data Presentation

The following tables are structured to summarize key quantitative data that can be obtained from the experimental protocols described in this document.

Table 1: Adenosine A2A Receptor Binding Affinity

CompoundOrganism/Tissue SourceKi (nM)Reference
RegadenosonHuman~1300
This compoundTo be determinedTBD

Table 2: In Vitro Vasodilatory Potency (Vascular Ring Assay)

CompoundVascular TissueEC50 (nM) for RelaxationEmax (% Relaxation)Reference
RegadenosonRat Aorta6.4 ± 1.2TBD
This compoundRat AortaTBDTBD

Table 3: In Vivo Hemodynamic and Coronary Blood Flow Effects (Rat Model)

CompoundDoseChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Peak Increase in Coronary Blood Flow Velocity (%)Reference
Regadenoson400 µg (human dose)↓ 5-24↑ ~21>100
This compoundTBDTBDTBDTBD

Table 4: Intracellular Signaling (Cell-Based Assays)

CompoundCell LinecAMP Accumulation (EC50, nM)PKA Activation (Fold Change)Reference
RegadenosonPC12 CellsTBD (weak partial agonist)TBD
This compoundTBDTBDTBD

TBD: To be determined through experimentation.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 A2A Receptor Signaling Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Vasodilation Vasodilation PKA_active->Vasodilation Leads to

A2A Adenosine Receptor Signaling Pathway for Vasodilation.

G cluster_1 Experimental Workflow Start Start: Characterization of This compound In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Vascular_Ring Vascular Ring Assay (Vasodilation) In_Vitro->Vascular_Ring Cell_Based Cell-Based Assays (cAMP & PKA) In_Vitro->Cell_Based Data_Analysis Data Analysis & Comparison Vascular_Ring->Data_Analysis Cell_Based->Data_Analysis Coronary_Flow Coronary Blood Flow (Rat Model) In_Vivo->Coronary_Flow Hemodynamics Hemodynamic Monitoring In_Vivo->Hemodynamics Coronary_Flow->Data_Analysis Hemodynamics->Data_Analysis End End: Assess Vasodilatory Profile Data_Analysis->End

Overall experimental workflow for assessing this compound.

Experimental Protocols

In Vitro Vascular Ring Assay

This protocol details the methodology for assessing the direct vasodilatory effect of this compound on isolated arterial segments.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound and Regadenoson

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15-20 minutes.

  • Contraction and Vasodilation Assessment:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound or Regadenoson (e.g., 10-10 to 10-5 M) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Construct concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values.

In Vivo Coronary Blood Flow Measurement

This protocol describes the in vivo assessment of this compound's effect on coronary blood flow in an anesthetized rat model.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., isoflurane)

  • Doppler flow probe (e.g., 1.5 mm)

  • Data acquisition system for blood flow velocity and hemodynamic parameters (ECG, blood pressure)

  • Catheters for drug administration and blood pressure measurement

  • This compound and Regadenoson solutions

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Intubate and ventilate the animal.

    • Catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

    • Perform a thoracotomy to expose the heart.

  • Doppler Probe Placement:

    • Carefully place the Doppler flow probe around the left anterior descending (LAD) coronary artery.

    • Ensure a stable and clear signal of coronary blood flow velocity.

  • Data Acquisition:

    • Record baseline measurements of coronary blood flow velocity, heart rate, and mean arterial pressure for a stable period.

    • Administer a bolus injection of this compound or Regadenoson via the venous catheter. A dose-response study should be performed to determine the optimal dose.

    • Continuously record all parameters for at least 15 minutes post-injection to capture the peak effect and the duration of action.

  • Data Analysis:

    • Calculate the percentage change in coronary blood flow velocity from baseline.

    • Determine the peak increase in flow and the time to peak.

    • Analyze the changes in heart rate and mean arterial pressure.

    • Compare the effects of this compound to those of Regadenoson.

Cell-Based cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate the production of the second messenger cAMP in cells expressing the A2A adenosine receptor.

Materials:

  • Cell line expressing the human A2A adenosine receptor (e.g., HEK293-A2A)

  • Cell culture reagents

  • cAMP assay kit (e.g., HTRF, ELISA)

  • This compound and Regadenoson

  • Forskolin (positive control)

Procedure:

  • Cell Culture and Seeding:

    • Culture the A2A receptor-expressing cells according to standard protocols.

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Add increasing concentrations of this compound, Regadenoson, or forskolin to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate concentration-response curves for cAMP accumulation.

    • Calculate the EC50 and Emax values for each compound.

    • Compare the potency and efficacy of this compound to Regadenoson.

Protein Kinase A (PKA) Activity Assay

This protocol measures the activation of PKA, a downstream effector of cAMP, in response to this compound.

Materials:

  • Cell line expressing the A2A adenosine receptor

  • Cell lysis buffer

  • PKA activity assay kit (colorimetric or radioactive)

  • This compound and Regadenoson

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Treatment and Lysis:

    • Culture and seed the A2A receptor-expressing cells as described for the cAMP assay.

    • Treat the cells with this compound, Regadenoson, or a vehicle control for a specified time.

    • Wash the cells and lyse them in a suitable lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • PKA Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • Measure PKA activity in equal amounts of protein from each sample using a commercial PKA activity assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Express PKA activity as fold change relative to the vehicle-treated control.

    • Compare the ability of this compound and Regadenoson to activate PKA.

Conclusion

The application notes and protocols provided offer a comprehensive framework for the preclinical assessment of this compound's vasodilatory effects. By systematically evaluating its receptor binding, in vitro and in vivo vasodilatory properties, and its impact on the downstream signaling cascade, researchers can thoroughly characterize its pharmacological profile. The direct comparison with Regadenoson throughout these experiments will be crucial in determining the relative potency and efficacy of this novel compound and its potential as a therapeutic or diagnostic agent.

References

Application Notes and Protocols for the Quantification of 1-epi-Regadenoson in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 1-epi-Regadenoson, an epimeric impurity of Regadenoson, in biological samples. The protocols described are based on established bioanalytical techniques and are intended to serve as a comprehensive guide for researchers developing and validating their own assays.

Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3] this compound is a stereoisomer and a potential impurity that may arise during the synthesis or storage of Regadenoson.[4] Accurate quantification of this impurity in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development and for monitoring in clinical settings. This document outlines proposed protocols for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Regadenoson Signaling Pathway

Regadenoson exerts its pharmacological effect by selectively binding to the A2A adenosine receptor, a G-protein coupled receptor (GPCR).[5] This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and coronary vasodilation.

cluster_membrane Cell Membrane A2A_Receptor A2A Adenosine Receptor G_Protein Gs Protein (α, β, γ) A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Regadenoson Regadenoson Regadenoson->A2A_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to Start Start: Collect Biological Sample (e.g., Human Plasma) Sample_Prep Sample Preparation (Protein Precipitation or SPE) Start->Sample_Prep Chromatography Chromatographic Separation (LC or HPLC) Sample_Prep->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End End: Report Concentration of this compound Data_Analysis->End

References

Application Notes and Protocols for 1-epi-Regadenoson as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a selective A_2A_ adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. As with any active pharmaceutical ingredient (API), the purity profile of Regadenoson is critical to its safety and efficacy. 1-epi-Regadenoson is a stereoisomer and a potential process impurity or degradation product of Regadenoson.[1][2] Its chemical structure is identical to Regadenoson with the exception of the stereochemistry at the 1'-position of the ribose moiety. The use of a well-characterized reference standard for this compound is essential for the accurate identification and quantification of this impurity in Regadenoson drug substances and products, ensuring they meet the stringent requirements of regulatory bodies.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on its application in High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide[2]
Molecular Formula C₁₅H₁₈N₈O₅[2]
Molecular Weight 390.35 g/mol
CAS Number 2015222-31-6

Analytical Application: Quantification of this compound in Regadenoson by RP-HPLC

The following protocol describes a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the separation and quantification of this compound from Regadenoson and other related impurities. This method is based on established analytical procedures for Regadenoson and its related substances.

Experimental Protocol: RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in Regadenoson drug substance.

Chromatographic Conditions:

ParameterCondition
Column ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm (or equivalent)
Mobile Phase A 1.0 mL of Methane Sulfonic Acid in 1000 mL of water
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically employed to separate all related substances. A starting condition of high aqueous phase (e.g., 95% A) with a linear gradient to a higher organic phase (e.g., 50% A) over 40 minutes is a good starting point for optimization.
Flow Rate 0.8 mL/min
Column Temperature 30 °C
UV Detection 272 nm
Injection Volume 5 µL
Diluent Dimethyl Sulfoxide (DMSO)
Run Time 55 minutes

Standard and Sample Preparation:

  • This compound Stock Solution (Reference Standard): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Regadenoson Sample Solution: Accurately weigh and dissolve the Regadenoson drug substance in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).

  • Spiked Sample Solution: Spike the Regadenoson Sample Solution with a known amount of the this compound Stock Solution to demonstrate the separation and recovery of the impurity.

Method Validation Parameters:

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters are summarized in the table below. The provided values are indicative and based on typical performance for similar methods.

Validation ParameterAcceptance CriteriaTypical Performance
Specificity The peak for this compound should be well-resolved from the Regadenoson peak and other potential impurities. Resolution > 2.0.The method is specific for the determination of Regadenoson and its related substances, with no interference from blank or placebo.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:13.3 to 4.8 µg/mL (for related substances)
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:110.7 to 14.1 µg/mL (for related substances)
Accuracy (% Recovery) 80.0% to 120.0%102.8% to 111.1% (for related substances)
Precision (% RSD) For repeatability, RSD ≤ 2.0%0.24% to 1.18% (for related substances)
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).The method is robust for minor changes in chromatographic conditions.

Data Analysis:

The concentration of this compound in the Regadenoson sample can be calculated using the response factor relative to the Regadenoson peak from the chromatogram of a solution containing known amounts of both the API and the reference standard.

Expected Chromatographic Performance

Based on the described method, Regadenoson has a retention time of approximately 17.1 minutes. As an epimer, this compound is expected to have a very similar retention time and may elute closely before or after the main Regadenoson peak. The use of a high-resolution column and a well-optimized gradient is crucial for achieving baseline separation.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound as an impurity in Regadenoson.

Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_ref Prepare this compound Reference Standard Solution hplc Inject solutions into RP-HPLC system prep_ref->hplc prep_sample Prepare Regadenoson Sample Solution prep_sample->hplc prep_spiked Prepare Spiked Sample Solution prep_spiked->hplc chrom Acquire Chromatograms hplc->chrom integrate Integrate Peak Areas chrom->integrate calculate Calculate Concentration of this compound integrate->calculate report Generate Analysis Report calculate->report

Workflow for the analysis of this compound.

Pharmacological Context: A_2A_ Adenosine Receptor Signaling

Regadenoson exerts its pharmacological effect by acting as an agonist at the A_2A_ adenosine receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to vasodilation. Understanding this pathway provides a biological context for the importance of controlling the purity of Regadenoson and its related substances.

The diagram below illustrates the simplified signaling pathway of the A_2A_ adenosine receptor.

a2a_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm regadenoson Regadenoson a2a_receptor A2A Receptor (GPCR) regadenoson->a2a_receptor binds & activates g_protein Gs Protein a2a_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates vasodilation Vasodilation pka->vasodilation leads to

A2A Adenosine Receptor Signaling Pathway.

Conclusion

The use of this compound as a reference standard is crucial for the quality control of Regadenoson. The provided RP-HPLC method, when properly validated, is a reliable approach for the identification and quantification of this and other impurities. The detailed protocols and validation data serve as a comprehensive guide for researchers and analytical chemists in the pharmaceutical industry. The diagrams provide a clear visual representation of the analytical workflow and the relevant biological pathway, aiding in a deeper understanding of the application.

References

Application Notes and Protocols for Myocardial Perfusion Imaging Using Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for utilizing adenosine receptor agonists in myocardial perfusion imaging (MPI). This document is intended to guide researchers and clinicians in selecting appropriate agents and methodologies for assessing coronary artery disease and myocardial viability.

Introduction

Myocardial perfusion imaging is a non-invasive diagnostic tool used to evaluate blood flow to the heart muscle. Pharmacological stress testing with adenosine receptor agonists is a common alternative for patients unable to undergo exercise stress. These agents induce coronary vasodilation, mimicking the effects of exercise and allowing for the detection of perfusion defects. The primary agents used are adenosine, dipyridamole, and the selective A2A receptor agonists, regadenoson and binodenoson.[1][2] This document outlines the protocols for their use, compares their pharmacological properties, and describes the underlying signaling pathways.

Comparative Data of Adenosine Receptor Agonists

The selection of a pharmacological stress agent depends on various factors including patient characteristics, institutional protocols, and the specific clinical question being addressed. The following table summarizes the key quantitative data for the most commonly used adenosine receptor agonists.

ParameterAdenosineDipyridamoleRegadenosonBinodenoson
Mechanism of Action Non-selective A1, A2A, A2B, A3 agonistIndirect agonist (inhibits adenosine reuptake)Selective A2A receptor agonistSelective A2A receptor agonist
Administration Continuous IV infusion[3]IV infusionRapid IV bolus injection[4]IV bolus or infusion[5]
Standard Dosage 140 µg/kg/min for 4-6 minutes0.56 mg/kg over 4 minutes0.4 mg (5 mL) over ~10 seconds0.5-1.5 µg/kg bolus or 1.5 µg/kg total dose as a 3-minute infusion
Half-life < 10 seconds30-45 minutes2-4 minutes (initial phase)~1-2 minutes
Time to Peak Effect 1-2 minutes of continuous infusion2-3 minutes after infusion30 seconds to 1 minute~1 minute
Radiotracer Injection Timing At 2-3 minutes into the infusion3-5 minutes after infusion completionImmediately after saline flush following bolusAt 3.5 minutes after bolus or at the end of the 3-minute infusion
Common Side Effects Flushing, chest pain, dyspnea, AV blockChest pain, headache, dizziness, nauseaDyspnea, headache, flushing, chest discomfortChest pain, dyspnea, flushing (less severe than adenosine)
Reversal Agent AminophyllineAminophyllineAminophyllineNot routinely required

Signaling Pathways

The vasodilatory effects of adenosine receptor agonists are primarily mediated by the activation of A2A adenosine receptors on vascular smooth muscle and endothelial cells. This activation initiates a signaling cascade that leads to smooth muscle relaxation and increased coronary blood flow.

G cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Endothelium Endothelial Cell A2A_R A2A Receptor Gs Gs Protein A2A_R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_channels K+ Channels (KATP, KV, KCa2+) PKA->K_channels opens Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation A2A_R_endo A2A Receptor NO_Synthase eNOS A2A_R_endo->NO_Synthase activates NO Nitric Oxide (NO) NO_Synthase->NO produces NO->Gs diffuses and activates guanylyl cyclase (not shown) leading to vasodilation AdenosineAgonist Adenosine Receptor Agonist AdenosineAgonist->A2A_R AdenosineAgonist->A2A_R_endo

Caption: Adenosine A2A Receptor Signaling Pathway in Vasodilation.

Experimental Protocols

The following are detailed protocols for performing myocardial perfusion imaging with various adenosine receptor agonists. These protocols are intended as a general guide and may be adapted based on institutional best practices and specific patient needs.

Patient Preparation (Applicable to all protocols)
  • Informed Consent: Obtain written informed consent from the patient after explaining the procedure, potential risks, and benefits.

  • Fasting: Instruct the patient to fast for at least 4 hours prior to the study.

  • Medication Review: Withhold medications that may interfere with the test, such as beta-blockers and calcium channel blockers, for at least 24 hours, as directed by the referring physician.

  • Caffeine and Methylxanthine Abstinence: Instruct the patient to avoid all caffeine- and methylxanthine-containing products (coffee, tea, soda, chocolate, and certain medications) for at least 12-24 hours before the study.

  • IV Access: Establish a secure intravenous line in a large peripheral vein, preferably in the antecubital fossa.

Protocol 1: Adenosine Stress MPI

This protocol utilizes a continuous infusion of adenosine to induce maximal coronary hyperemia.

Workflow Diagram:

G start Start prep Patient Preparation start->prep adenosine_infusion Begin Adenosine Infusion (140 µg/kg/min) prep->adenosine_infusion radiotracer_injection Inject Radiotracer (at 2-3 min) adenosine_infusion->radiotracer_injection continue_infusion Continue Adenosine Infusion (for 2-3 more min) radiotracer_injection->continue_infusion stop_infusion Stop Adenosine Infusion continue_infusion->stop_infusion imaging Acquire Stress Images (SPECT or PET) stop_infusion->imaging end End imaging->end

Caption: Workflow for Adenosine Stress Myocardial Perfusion Imaging.

Methodology:

  • Baseline Monitoring: Record baseline electrocardiogram (ECG), heart rate, and blood pressure.

  • Adenosine Infusion: Begin a continuous intravenous infusion of adenosine at a rate of 140 µg/kg/min.

  • Radiotracer Administration: At the 2-3 minute mark of the adenosine infusion, inject the appropriate radiopharmaceutical (e.g., 99mTc-sestamibi, 99mTc-tetrofosmin, or a PET tracer).

  • Continue Infusion: Continue the adenosine infusion for an additional 2-3 minutes (total infusion time of 4-6 minutes).

  • Monitoring: Continuously monitor the patient's ECG, heart rate, blood pressure, and any symptoms throughout the infusion.

  • Termination of Infusion: Stop the adenosine infusion after the prescribed duration.

  • Image Acquisition: Begin stress imaging at the appropriate time post-radiotracer injection, according to the specific radiopharmaceutical guidelines (typically 15-60 minutes for SPECT).

  • Rest Imaging: Rest images are typically acquired on the same day with a higher dose of the radiotracer or on a separate day.

Protocol 2: Regadenoson Stress MPI

This protocol utilizes a rapid bolus injection of the selective A2A agonist regadenoson.

Workflow Diagram:

G start Start prep Patient Preparation start->prep regadenoson_bolus Administer Regadenoson Bolus (0.4 mg over ~10s) prep->regadenoson_bolus saline_flush1 Administer 5 mL Saline Flush regadenoson_bolus->saline_flush1 radiotracer_injection Inject Radiotracer saline_flush1->radiotracer_injection saline_flush2 Administer 5 mL Saline Flush radiotracer_injection->saline_flush2 imaging Acquire Stress Images (SPECT or PET) saline_flush2->imaging end End imaging->end

Caption: Workflow for Regadenoson Stress Myocardial Perfusion Imaging.

Methodology:

  • Baseline Monitoring: Record baseline ECG, heart rate, and blood pressure.

  • Regadenoson Administration: Administer a rapid intravenous injection of 0.4 mg (5 mL) of regadenoson over approximately 10 seconds.

  • Saline Flush: Immediately follow the regadenoson injection with a 5 mL saline flush.

  • Radiotracer Administration: Immediately after the saline flush, administer the radiopharmaceutical.

  • Second Saline Flush: Follow the radiotracer injection with another 5 mL saline flush.

  • Monitoring: Monitor the patient's ECG, heart rate, blood pressure, and any symptoms for at least 5 minutes post-injection.

  • Image Acquisition: Begin stress imaging at the appropriate time post-radiotracer injection (typically 15-60 minutes for SPECT).

  • Rest Imaging: Perform rest imaging as per standard protocols.

Protocol 3: Dipyridamole Stress MPI

This protocol uses an infusion of dipyridamole, which indirectly increases endogenous adenosine levels.

Workflow Diagram:

G start Start prep Patient Preparation start->prep dipyridamole_infusion Begin Dipyridamole Infusion (0.56 mg/kg over 4 min) prep->dipyridamole_infusion wait Wait 3-5 minutes dipyridamole_infusion->wait radiotracer_injection Inject Radiotracer wait->radiotracer_injection imaging Acquire Stress Images (SPECT or PET) radiotracer_injection->imaging end End imaging->end

Caption: Workflow for Dipyridamole Stress Myocardial Perfusion Imaging.

Methodology:

  • Baseline Monitoring: Record baseline ECG, heart rate, and blood pressure.

  • Dipyridamole Infusion: Infuse dipyridamole intravenously at a dose of 0.56 mg/kg over 4 minutes.

  • Monitoring: Continuously monitor the patient's ECG, heart rate, blood pressure, and any symptoms during and after the infusion.

  • Radiotracer Administration: Inject the radiopharmaceutical 3-5 minutes after the completion of the dipyridamole infusion.

  • Image Acquisition: Begin stress imaging at the appropriate time post-radiotracer injection (typically 15-60 minutes for SPECT).

  • Rest Imaging: Perform rest imaging as per standard protocols.

Conclusion

The choice of adenosine receptor agonist for myocardial perfusion imaging should be individualized based on patient factors and clinical context. Selective A2A receptor agonists like regadenoson offer a more favorable side-effect profile and simpler administration protocol compared to non-selective agents like adenosine. Dipyridamole remains a viable option, particularly in settings where cost is a significant consideration. Adherence to established protocols is crucial for ensuring patient safety and obtaining high-quality, diagnostically accurate imaging results. These application notes provide a comprehensive guide for researchers and clinicians to effectively utilize these agents in the assessment of coronary artery disease.

References

Application Notes and Protocols for Determining 1-epi-Regadenoson Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-epi-Regadenoson is a selective agonist of the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in vasodilation and inflammatory responses.[1][2] Accurate determination of its potency and efficacy is critical for drug development and research applications. This document provides detailed protocols for cell-based assays designed to quantify the pharmacological activity of this compound and other A2AR agonists.

The primary mechanism of A2AR activation involves coupling to the Gs alpha subunit of the G protein complex, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Consequently, cAMP accumulation assays are a direct and widely used method to assess agonist activity. Additionally, engineered cell lines expressing promiscuous G-proteins that couple A2AR activation to intracellular calcium flux provide an alternative readout.[4] Reporter gene assays, where a reporter gene is placed under the control of a cAMP response element (CRE), offer a robust method with significant signal amplification.

These notes provide protocols for three common cell-based assays:

  • cAMP Accumulation Assay: Directly measures the production of the second messenger cAMP.

  • Aequorin-based Intracellular Ca2+ Assay: Measures changes in intracellular calcium levels as a downstream indicator of receptor activation in engineered cells.

  • CRE-Luciferase Reporter Gene Assay: Quantifies receptor activation by measuring the expression of a reporter gene.

A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, a member of the G-protein coupled receptor superfamily, couples to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->A2AR Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

A2A Adenosine Receptor Signaling Cascade.

Data Presentation: Potency and Efficacy

The potency of an agonist is typically represented by its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. Efficacy (Emax) is the maximum response achievable by the agonist. Below are tables summarizing expected data for this compound in comparison to the known A2A agonist, NECA.

Table 1: Potency (EC50) of A2A Receptor Agonists in Different Assays

CompoundcAMP Accumulation Assay (EC50, nM)Aequorin Ca2+ Assay (EC50, nM)CRE-Luciferase Assay (EC50, nM)
NECA (Reference)22.7 ± 3.925.2 ± 4.123.3 ± 3.5
This compoundUser DeterminedUser DeterminedUser Determined

Table 2: Efficacy (Emax) of A2A Receptor Agonists

CompoundcAMP Assay (% of NECA Emax)Aequorin Assay (% of NECA Emax)CRE-Luciferase Assay (% of NECA Emax)
NECA (Reference)100%100%100%
This compoundUser DeterminedUser DeterminedUser Determined

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This assay quantifies the intracellular cAMP produced upon A2AR activation. Competitive immunoassays, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), are common.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A2A adenosine receptor.

  • Cell culture medium (e.g., F-12K with 10% FBS).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).

  • This compound and reference agonist (e.g., NECA).

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • White 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture A2AR-expressing cells to ~80-90% confluency. Harvest and resuspend cells in assay buffer to the desired density (e.g., 1x10^6 cells/mL).

  • Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer.

  • Assay Plate Setup: Dispense cells into the wells of a 384-well plate.

  • Agonist Stimulation: Add the serially diluted compounds to the wells. Include wells with assay buffer only (basal level) and a saturating concentration of the reference agonist (maximal stimulation).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the cAMP detection reagents (e.g., d2-labeled cAMP followed by cryptate-labeled anti-cAMP antibody) as per the manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and convert it to cAMP concentration using a standard curve. Plot the concentration-response curve and determine EC50 and Emax values using a four-parameter logistic fit.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture A2AR Cells Dispense_Cells Dispense Cells into 384-well plate Cell_Culture->Dispense_Cells Compound_Dilution Prepare Agonist Serial Dilutions Add_Agonist Add Agonist Dilutions Compound_Dilution->Add_Agonist Dispense_Cells->Add_Agonist Incubate_Stim Incubate (30 min) Add_Agonist->Incubate_Stim Add_Reagents Add cAMP Detection Reagents Incubate_Stim->Add_Reagents Incubate_Detect Incubate (60 min) Add_Reagents->Incubate_Detect Read_Plate Read Plate (HTRF) Incubate_Detect->Read_Plate Calc_Ratio Calculate HTRF Ratio Read_Plate->Calc_Ratio Plot_Curve Plot Dose-Response Curve Calc_Ratio->Plot_Curve Determine_Params Determine EC50 & Emax Plot_Curve->Determine_Params

Workflow for a cAMP Accumulation Assay.

Protocol 2: Aequorin-based Intracellular Ca2+ Assay

This assay utilizes cells co-expressing the A2AR and apoaequorin, a bioluminescent protein that emits light upon binding Ca2+. To couple the Gs-linked A2AR to calcium mobilization, these cells are often engineered to express a promiscuous G-protein like Gα15 or Gα16.

Materials:

  • HEK293 or CHO cells stably co-expressing A2AR, a promiscuous G-protein, and apoaequorin.

  • Cell culture medium.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Coelenterazine h (aequorin substrate).

  • This compound and a reference agonist.

  • White, clear-bottom 96-well or 384-well plates.

  • Luminometer with an injection function.

Procedure:

  • Cell Plating: Seed the engineered cells into a white, clear-bottom microplate and culture overnight.

  • Aequorin Reconstitution: Remove the culture medium and incubate the cells with assay buffer containing coelenterazine h for 3-4 hours at 37°C to reconstitute functional aequorin.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Data Acquisition: Place the plate in a luminometer.

  • Agonist Injection and Measurement: Program the luminometer to inject the agonist dilutions into the wells and immediately measure the luminescent signal (typically for 20-30 seconds). The light emission is directly proportional to the intracellular Ca2+ concentration.

  • Data Analysis: Integrate the luminescent signal over the measurement period for each well. Plot the integrated signal against the agonist concentration. Determine EC50 and Emax values using a four-parameter logistic fit.

Protocol 3: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of cAMP production. Cells are engineered to express a luciferase reporter gene under the control of a cAMP Response Element (CRE). Increased cAMP levels lead to the activation of transcription factors that bind to the CRE, driving luciferase expression.

Materials:

  • CHO-K1 or HEK293 cells stably expressing A2AR and a CRE-luciferase reporter construct.

  • Cell culture medium.

  • This compound and a reference agonist.

  • Luciferase assay reagent (containing luciferin substrate).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells into white, opaque microplates and allow them to attach overnight.

  • Agonist Stimulation: Replace the medium with fresh medium containing serial dilutions of this compound and the reference agonist.

  • Incubation: Incubate the cells for 3-6 hours at 37°C to allow for gene transcription and protein expression.

  • Cell Lysis and Signal Generation: Remove the medium and add the luciferase assay reagent, which lyses the cells and provides the luciferin substrate.

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence in a plate-reading luminometer.

  • Data Analysis: Plot the luminescence intensity against the agonist concentration. Determine EC50 and Emax values using a four-parameter logistic fit.

Assay Comparison

The choice of assay depends on the specific research question, available resources, and desired throughput. Direct measurement of the second messenger (cAMP) is often preferred for mechanistic studies, while reporter gene assays offer a robust and amplified signal suitable for high-throughput screening. Calcium assays provide an alternative when cells are appropriately engineered.

Assay_Comparison cluster_assays Assay Types A2AR_Activation A2AR Activation by this compound cAMP_Assay cAMP Assay (Direct, Proximal) A2AR_Activation->cAMP_Assay Measures cAMP (Second Messenger) Ca_Assay Calcium Assay (Indirect, Engineered) A2AR_Activation->Ca_Assay Measures Ca2+ Flux (via Promiscuous Gα) Reporter_Assay Reporter Assay (Downstream, Amplified) A2AR_Activation->Reporter_Assay Measures Gene Transcription (via CRE) Pros_cAMP Pros: - Mechanistically direct - Fast cAMP_Assay->Pros_cAMP Cons_cAMP Cons: - Smaller signal window - Reagent cost cAMP_Assay->Cons_cAMP Pros_Ca Pros: - High-throughput - Strong signal Ca_Assay->Pros_Ca Cons_Ca Cons: - Requires engineered cells - Indirect readout Ca_Assay->Cons_Ca Pros_Reporter Pros: - High signal amplification - Endpoint stability Reporter_Assay->Pros_Reporter Cons_Reporter Cons: - Longer incubation - Indirect readout Reporter_Assay->Cons_Reporter

Comparison of Cell-Based Assay Methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-epi-Regadenoson

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-epi-Regadenoson in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a diastereomer of Regadenoson, a selective A2A adenosine receptor agonist. Like many small molecule organic compounds, this compound is characterized by poor aqueous solubility, which can present significant challenges during in vitro and in vivo experiments that require its dissolution in physiological buffers.

Q2: What is the general approach to dissolving this compound in aqueous buffers?

A2: Due to its limited solubility in water, the recommended method is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Q3: Is there any quantitative data on the solubility of Regadenoson in a mixed solvent system?

A3: Yes, for the parent compound Regadenoson, a solubility of approximately 0.5 mg/mL has been reported in a 1:1 solution of DMSO:PBS (pH 7.2)[1]. While this provides a useful reference, the solubility of this compound may differ.

Q4: How stable are aqueous solutions of Regadenoson analogs?

A4: It is generally recommended to prepare fresh aqueous solutions of Regadenoson and its analogs for immediate use. For instance, it is advised not to store the aqueous solution of Regadenoson for more than one day[1]. Stability studies on the parent molecule, adenosine, have shown it to be stable in 0.9% sodium chloride and 5% dextrose solutions for at least 14 days under refrigerated and room temperature conditions.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic steps to troubleshoot and overcome common solubility issues with this compound.

Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, or the percentage of DMSO is too low to maintain its solubility.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Lower the target concentration of this compound in the aqueous buffer.

    • Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, a slight increase may be necessary to maintain solubility. It is critical to determine the maximum tolerable DMSO concentration for your specific experimental system.

    • Stepwise Dilution: Instead of a single dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer, ensuring it remains in solution, and then add this intermediate solution to the final volume of the buffer.

    • Gentle Warming: Gently warm the aqueous buffer (e.g., to 37°C) before and during the addition of the this compound stock solution. Be cautious, as excessive heat may degrade the compound.

Issue 2: The compound appears to be insoluble even in the initial organic solvent.
  • Possible Cause: The compound may require more energy to dissolve, or the solvent may have absorbed moisture.

  • Troubleshooting Steps:

    • Sonication: Use a sonicator to provide mechanical energy to aid in the dissolution of the compound in the organic solvent.

    • Vortexing: Vigorous vortexing can also help break up aggregates and promote dissolution.

    • Use Anhydrous Solvent: Moisture in the organic solvent can reduce its solvating power for certain compounds. Use fresh, anhydrous DMSO or DMF.

Data Presentation: Solubility of Regadenoson

While specific quantitative data for this compound is not available in the public domain, the following tables summarize the known solubility of the parent compound, Regadenoson. This information can serve as a valuable starting point for your experiments.

SolventSolubility (mg/mL)Reference
DMSO~14[1]
DMF~10[1]
DMSO:PBS (pH 7.2) (1:1)~0.5[1]
WaterPractically Insoluble

Table 1: Solubility of Regadenoson in Various Solvents.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general guideline for preparing an aqueous solution of this compound. Optimization may be required based on the specific buffer and desired final concentration.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS, TRIS, HEPES), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex and/or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Dilution into Aqueous Buffer:

    • Gently warm the desired aqueous buffer to 37°C.

    • While vortexing the warm buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.

    • Important: The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.

    • Continue to vortex for a few minutes to ensure complete mixing.

  • Final Inspection:

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Use the freshly prepared solution immediately for your experiments.

Visualizations

A2A Adenosine Receptor Signaling Pathway

Regadenoson and its analogs, including this compound, are selective agonists for the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that plays a crucial role in various physiological processes.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets leading to Ligand This compound (Agonist) Ligand->A2AR Binds to Experimental_Workflow Start Start: This compound (solid) Prep_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prep_Stock Check_Stock Is Stock Solution Clear? Prep_Stock->Check_Stock Troubleshoot_Stock Troubleshoot: Sonicate / Vortex Use Fresh Solvent Check_Stock->Troubleshoot_Stock No Dilute Dilute Stock into Pre-warmed Aqueous Buffer Check_Stock->Dilute Yes Troubleshoot_Stock->Prep_Stock Check_Final Is Final Solution Clear? Dilute->Check_Final Troubleshoot_Final Troubleshoot: Lower Concentration Optimize DMSO % Stepwise Dilution Check_Final->Troubleshoot_Final No Ready Solution Ready for Experiment (Use Immediately) Check_Final->Ready Yes Troubleshoot_Final->Dilute Troubleshooting_Logic Start Precipitation Observed Q1 Is the final concentration as low as experimentally feasible? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the DMSO concentration optimized and at the maximum tolerable level for the assay? A1_Yes->Q2 Action1 Reduce the final concentration of this compound A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was a stepwise dilution performed? A2_Yes->Q3 Action2 Slightly increase DMSO concentration while monitoring for experimental artifacts A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Consider_Other Consider other factors: pH adjustment, gentle warming A3_Yes->Consider_Other Action3 Implement a stepwise dilution protocol A3_No->Action3 Action3->Q3

References

Technical Support Center: Optimizing 1-epi-Regadenoson Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Regadenoson?

Regadenoson is a selective agonist for the A₂A adenosine receptor.[1][2] Activation of this G-protein coupled receptor on vascular smooth muscle cells leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), resulting in smooth muscle relaxation and vasodilation, particularly in the coronary arteries.[1] This mechanism allows for increased coronary blood flow, which is the basis for its use as a pharmacological stress agent in myocardial perfusion imaging.[1]

Q2: What are the common side effects observed with Regadenoson in animal studies, and how can they be managed?

Common side effects are generally related to its vasodilatory effects and can include transient hypotension and an increase in heart rate.[3] In some cases, dyspnea, headache, and flushing have been reported in human studies, which may have animal correlates. For severe or persistent adverse reactions, aminophylline, a non-selective adenosine receptor antagonist, can be administered to reverse the effects of Regadenoson.

Q3: Are there any known drug interactions to consider when using Regadenoson?

Yes, methylxanthines such as caffeine and theophylline are adenosine receptor antagonists and can interfere with the efficacy of Regadenoson. It is recommended to withhold these substances for at least 12 hours before administering Regadenoson. Dipyridamole can also increase the activity of Regadenoson, and it is advised to withhold it for at least two days prior to administration.

Q4: What is the typical duration of action for Regadenoson?

Regadenoson has a rapid onset and a short duration of action. Peak plasma concentrations and maximal hyperemia are typically observed within a few minutes of intravenous injection. The initial half-life is about 2 to 4 minutes, with a subsequent intermediate half-life of approximately 30 minutes, which coincides with the loss of the pharmacodynamic effect.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No observable physiological response (e.g., no change in heart rate or blood pressure) - Incorrect dosage: The dose of 1-epi-Regadenoson may be too low for the specific animal model. - Drug stability/activity issue: The compound may have degraded. - Presence of antagonists: The animal may have been exposed to methylxanthines (e.g., caffeine).- Perform a dose-escalation study to determine the effective dose of this compound. - Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. - Ensure that the animals' diet and water are free from methylxanthines for at least 12 hours prior to the experiment.
Exaggerated or prolonged cardiovascular effects (severe hypotension or tachycardia) - Dosage too high: The administered dose of this compound is excessive for the animal model. - Interaction with other agents: Concomitant administration of other vasodilators or cardiovascular-acting drugs.- Reduce the dosage of this compound in subsequent experiments. - Have aminophylline readily available to reverse the effects if necessary. - Review all administered substances for potential drug interactions.
High variability in response between animals - Inconsistent administration: Variation in the speed or volume of injection. - Underlying physiological differences: Age, weight, or strain of the animals can influence response. - Anesthetic effects: The type and depth of anesthesia can affect cardiovascular parameters.- Standardize the injection protocol, ensuring a consistent rate and volume for all animals. A saline flush following administration is recommended. - Ensure animals are age- and weight-matched. Use a consistent strain for all experiments. - Maintain a stable plane of anesthesia and monitor physiological parameters closely.
Precipitation of the compound in solution - Poor solubility: this compound may have different solubility characteristics than Regadenoson. - Incorrect vehicle: The chosen solvent may not be appropriate.- Test different biocompatible solvents or co-solvents. - Gentle warming and sonication may aid in dissolution, but ensure this does not degrade the compound. - Prepare solutions fresh before each use.

Quantitative Data from Regadenoson Studies

Table 1: Intravenous Regadenoson Dosages in Animal Studies

Animal Model Dosage Range Observed Effects Reference
Conscious Dogs1, 2.5, 5, and 10 µg/kgDose-dependent shortening of the QT interval and increase in heart rate.
Anesthetized Dogs0.01 µg/kg/min (infusion)Cardioprotective effects without causing vasodilation at this low dose.
Non-tumor bearing F344 ratsNot specified, but co-administered with temozolomideIncreased temozolomide concentration in the brain by 60%.

Table 2: Human Clinical Dosages of Regadenoson (for reference)

Study Population Dosage Purpose Reference
Adults0.4 mg (fixed dose)Myocardial perfusion imaging.
Patients with infiltrating gliomas0.05, 0.1, 0.2, 0.4, 0.7, 1.0, and 1.4 mgTo assess transient alteration of the blood-brain barrier.

Experimental Protocols

Protocol 1: Intravenous Bolus Administration of Regadenoson in a Canine Model (Adapted from)

  • Animal Preparation: Acclimatize conscious mongrel dogs to the laboratory environment. For acute studies, anesthetize the animals and ensure stable physiological parameters.

  • Catheterization: Place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for drug administration.

  • Drug Preparation: Dissolve Regadenoson in a suitable vehicle (e.g., sterile saline) to the desired concentration.

  • Administration: Administer the Regadenoson solution as a rapid intravenous bolus injection. Follow immediately with a saline flush to ensure complete delivery of the drug.

  • Monitoring: Continuously monitor cardiovascular parameters, including heart rate (HR) and mean arterial pressure (MAP), before, during, and after administration until they return to baseline.

  • Dose Escalation: If performing a dose-response study, allow sufficient time for the physiological parameters to return to baseline before administering the next dose. Dosing intervals of 15-45 minutes have been used, depending on the dose.

Visualizations

G cluster_0 This compound This compound A2A_Receptor A₂A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein Activation A2A_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Phosphorylates target proteins

Caption: A₂A Adenosine Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Physiological Measurement (HR, BP, etc.) Animal_Prep->Baseline Drug_Admin This compound Administration (IV Bolus) Baseline->Drug_Admin Monitoring Continuous Monitoring of Physiological Parameters Drug_Admin->Monitoring Data_Collection Data Collection and Analysis Monitoring->Data_Collection Recovery Animal Recovery or Endpoint Procedure Data_Collection->Recovery

Caption: General Experimental Workflow for In Vivo Studies.

References

How to minimize off-target effects of 1-epi-Regadenoson in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Regadenoson and its analogs in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your data.

While Regadenoson is a potent and selective A2A adenosine receptor agonist, the presence of isomers such as 1-epi-Regadenoson, or other impurities, can lead to unintended interactions with other adenosine receptor subtypes (A1, A2B, and A3). These off-target effects can confound experimental results. This guide provides strategies to identify, mitigate, and control for such effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my experiments?

A1: this compound is an epimer of Regadenoson, meaning it differs in the stereochemical configuration at one chiral center. While specific pharmacological data for this compound is not widely available, it is crucial to consider that even minor structural changes can alter a compound's selectivity profile. Therefore, this compound, if present as an impurity in your Regadenoson sample, could contribute to off-target effects by interacting with other adenosine receptor subtypes (A1, A2B, A3) or other unintended molecular targets.

Q2: What are the known off-target effects of Regadenoson, and what receptors are involved?

A2: The primary off-target effects of Regadenoson are due to its residual affinity for other adenosine receptor subtypes. Activation of these receptors can lead to various physiological responses that may interfere with your experiment.[1]

  • A1 Receptor Activation: Can lead to bradycardia (slowing of the heart rate) and atrioventricular (AV) block.[2]

  • A2B and A3 Receptor Activation: May cause bronchoconstriction, which is a concern in respiratory system studies.[3] Additionally, A3 receptor activation has been implicated in inflammatory responses.

Q3: How can I determine if the effects I'm observing are off-target?

A3: A systematic approach is necessary to distinguish between on-target and off-target effects. This typically involves using selective antagonists for the suspected off-target receptors in conjunction with your this compound/Regadenoson treatment. If a selective A1 antagonist, for example, reverses an observed effect, it strongly suggests the involvement of the A1 receptor. Additionally, comparing the effects of your compound to highly selective agonists for each of the adenosine receptor subtypes can provide valuable insights.

Q4: What are the best practices for minimizing off-target effects in my experimental design?

A4: Minimizing off-target effects starts with careful experimental planning. Key strategies include:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of your agonist that elicits the desired on-target (A2A) effect. This can be achieved through dose-response studies.

  • Employ Selective Antagonists: As mentioned in Q3, co-administration with selective antagonists for A1, A2B, and A3 receptors can block off-target effects.

  • Utilize Knockout/Knockdown Models: If available, cell lines or animal models lacking the suspected off-target receptors are invaluable tools for confirming the source of an effect.

  • Purity of a Compound: Ensure the purity of your Regadenoson sample using analytical techniques like HPLC to quantify the presence of isomers like this compound or other impurities.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Unexpected decrease in heart rate or AV block in cardiac preparations. Activation of A1 adenosine receptors by this compound or as an off-target effect of Regadenoson.1. Perform a dose-response curve to find the minimal effective concentration for the A2A-mediated effect. 2. Co-administer a selective A1 antagonist (e.g., DPCPX). If the effect is blocked, it confirms A1 receptor involvement. 3. Use a more selective A2A agonist as a positive control.
Bronchoconstriction observed in airway smooth muscle studies. Activation of A2B and/or A3 adenosine receptors.1. Co-administer selective A2B (e.g., PSB 603) and/or A3 (e.g., MRS 1220) antagonists. 2. Test the effect of your compound in cells or tissues known to have low or no expression of A2B/A3 receptors.
Inconsistent or variable results between experimental batches. 1. Variability in the purity of the Regadenoson stock. 2. Inconsistent experimental conditions.1. Verify the purity of each new batch of Regadenoson. 2. Standardize all experimental parameters, including cell passage number, reagent concentrations, and incubation times.
Observed effect does not correlate with A2A receptor expression levels. The effect may be mediated by an off-target receptor that is differentially expressed in your system.1. Profile the expression of all four adenosine receptor subtypes in your experimental model (e.g., via qPCR or Western blot). 2. Correlate the magnitude of the observed effect with the expression levels of each receptor subtype.

Quantitative Data: Regadenoson Receptor Selectivity

The following table summarizes the binding affinities (Ki) of Regadenoson for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. Note that while Regadenoson is highly selective for the A2A receptor, it still possesses some affinity for the A1 receptor and weak affinity for the A2B and A3 receptors. The selectivity profile of this compound is currently uncharacterized.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor KiA3 Receptor KiSelectivity (A1/A2A)
Regadenoson>16,500[2]1300[2]Weak affinityWeak affinity>12.7-fold

Data presented is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments to assess the on-target and off-target effects of adenosine receptor agonists.

Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific adenosine receptor subtype.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • Membrane preparation (typically 10-50 µg of protein).

    • Radioligand specific for the receptor subtype of interest (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • Increasing concentrations of the unlabeled test compound (or buffer for total binding, and a high concentration of a known ligand for non-specific binding).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

3. Termination and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate (for Gs-coupled receptors like A2A and A2B) or inhibit (for Gi-coupled receptors like A1 and A3) the production of cyclic AMP (cAMP).

1. Cell Preparation:

  • Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Agonist Stimulation (for A2A/A2B Receptors):

  • Add increasing concentrations of the test compound to the wells.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

3. Inhibition of Forskolin-Stimulated cAMP Production (for A1/A3 Receptors):

  • Pre-incubate the cells with increasing concentrations of the test compound.

  • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.

  • Incubate at 37°C for a predetermined time.

4. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

5. Data Analysis:

  • For agonist assays, plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

  • For antagonist/inhibitory assays, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the compound concentration to determine the IC50.

Visualizations

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_R A2A Receptor Gs Gs Protein A2A_R->Gs Activates Regadenoson This compound Regadenoson->A2A_R Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Vasodilation) PKA->Downstream Phosphorylates Targets

Caption: Canonical signaling pathway of the A2A adenosine receptor.

Troubleshooting Workflow for Off-Target Effects

Troubleshooting_Workflow Start Unexpected Experimental Observation Hypothesis Hypothesize Off-Target Receptor Involvement (e.g., A1, A2B, A3) Start->Hypothesis DoseResponse Perform Dose-Response Curve. Use Minimal Effective Concentration Hypothesis->DoseResponse Antagonist Co-administer with Selective Antagonist for Suspected Off-Target DoseResponse->Antagonist CheckBlock Is the Unexpected Effect Blocked? Antagonist->CheckBlock OffTargetConfirmed Off-Target Effect Confirmed. Report and Control for in Future Experiments CheckBlock->OffTargetConfirmed Yes ReEvaluate Re-evaluate Hypothesis. Consider Other Off-Targets or Non-Receptor Mediated Effects CheckBlock->ReEvaluate No OnTarget Effect is Likely On-Target (A2A Mediated) CheckBlock->OnTarget If no off-target is identified ReEvaluate->Hypothesis Experimental_Design cluster_pre_exp Pre-Experimental Phase cluster_exp Experimental Phase cluster_post_exp Post-Experimental Analysis Purity 1. Compound Purity Check (e.g., HPLC for this compound) ReceptorProfiling 2. Receptor Expression Profiling (qPCR/Western Blot for A1, A2A, A2B, A3) Purity->ReceptorProfiling DoseSelection 3. Dose-Response Studies (Select Lowest Effective Dose) ReceptorProfiling->DoseSelection Controls 4. Use of Controls - Selective Agonists - Selective Antagonists DoseSelection->Controls ModelSelection 5. Model Selection (e.g., Receptor Knockout Cells/Animals) Controls->ModelSelection DataAnalysis 6. Data Interpretation (Consider All Controls) ModelSelection->DataAnalysis

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the A2A adenosine receptor agonist Regadenoson and its process-related impurity, 1-epi-Regadenoson. This guide provides troubleshooting advice for common experimental artifacts that may arise due to the presence of this epimer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant to my experiments?

A1: this compound is a stereoisomer of Regadenoson, a potent and selective A2A adenosine receptor agonist. Specifically, it is an epimer, differing in the stereochemistry at one chiral center. It is often a process-related impurity that can arise during the synthesis of Regadenoson.[1][2] The presence of this compound, even in small amounts, can lead to unexpected experimental results, as stereoisomers can exhibit different pharmacological properties, such as binding affinity and efficacy at the target receptor.

Q2: My Regadenoson sample is showing lower than expected potency in a cAMP functional assay. Could this compound be the cause?

A2: Yes, this is a likely scenario. It is common for one stereoisomer of a compound to have significantly lower activity at its biological target than another. If this compound is a less potent agonist or even an antagonist at the A2A receptor, its presence in your Regadenoson sample would effectively lower the overall potency of the sample. This would manifest as a rightward shift in your dose-response curve and a higher EC50 value.

Q3: I'm observing a lower maximal response (Emax) in my functional assay than expected. How could this compound be responsible?

A3: A lower than expected maximal response suggests that the impurity may be acting as a partial agonist. A partial agonist binds to the receptor but does not produce the full biological response of a full agonist like Regadenoson.[3] If this compound is a partial agonist, it will compete with Regadenoson for binding to the A2A receptor, leading to a reduction in the maximum achievable response of your sample.

Q4: My receptor binding assay results show a good displacement curve, but the calculated Ki for my Regadenoson seems higher than the literature values. What could be the issue?

A4: A higher than expected Ki value (indicating lower binding affinity) can also be a result of contamination with a less active epimer. If this compound has a lower affinity for the A2A receptor, its presence will mean that a higher total concentration of the compound is required to displace the radioligand, leading to an artificially high calculated Ki for your Regadenoson sample.

Q5: How can I confirm the purity of my Regadenoson sample and detect the presence of this compound?

A5: The most effective way to assess the purity of your Regadenoson sample and detect the presence of epimers is through chiral High-Performance Liquid Chromatography (HPLC).[4][5] Standard reversed-phase HPLC may not be sufficient to separate stereoisomers. Chiral HPLC, using a chiral stationary phase, is specifically designed for this purpose. You should consult analytical chemistry literature for appropriate chiral separation methods for Regadenoson and its related substances.

Quantitative Data Summary

ParameterRegadenosonThis compound (Hypothetical)Potential Impact of Contamination
A2A Receptor Binding Affinity (Ki) ~1.3 µM>10 µMHigher apparent Ki, underestimation of binding affinity.
Functional Potency (EC50 in cAMP assay) ~6.4 nM>100 nMHigher apparent EC50, underestimation of potency.
Maximal Efficacy (Emax in cAMP assay) Full AgonistPartial Agonist / Weak AgonistLower observed maximal response.

Experimental Protocols

Protocol 1: A2A Adenosine Receptor Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human A2A adenosine receptor.

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

    • 50 µL of a known A2A receptor radioligand (e.g., [3H]CGS-21680) at a concentration near its Kd.

    • 50 µL of competing ligand (your Regadenoson sample or standard) at various concentrations.

    • 50 µL of the membrane preparation.

  • For non-specific binding, use a high concentration of a known A2A antagonist.

  • Incubate at room temperature for 2 hours.

3. Termination and Detection:

  • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and measure radioactivity using a scintillation counter.

Troubleshooting Note: If your Regadenoson sample is contaminated with this compound, which may have lower binding affinity, you will likely observe a displacement curve that is shifted to the right, resulting in a higher calculated Ki value.

Protocol 2: cAMP Functional Assay

This protocol provides a general framework for assessing the functional activity of A2A receptor agonists.

1. Cell Preparation:

  • Seed HEK293 cells expressing the human A2A receptor in a 96-well plate and grow to ~80% confluency.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

2. Agonist Stimulation:

  • Prepare serial dilutions of your Regadenoson sample and a known standard.

  • Add the agonist dilutions to the cells and incubate at 37°C for a predetermined time (e.g., 30 minutes).

3. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Troubleshooting Note: The presence of a less potent (this compound) epimer will result in a rightward shift of the dose-response curve (higher EC50). If the epimer is a partial agonist, you will also observe a lower maximal cAMP production (lower Emax) compared to a pure Regadenoson standard.

Visualizations

Regadenoson Regadenoson A2AR A2A Receptor Regadenoson->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: Regadenoson Signaling Pathway

Start Unexpected Experimental Result (e.g., low potency/efficacy) Check_Purity Assess Purity of Regadenoson Sample (Chiral HPLC) Start->Check_Purity Impurity_Detected This compound Detected? Check_Purity->Impurity_Detected Purify Purify Regadenoson Sample or Obtain High-Purity Standard Impurity_Detected->Purify Yes Other_Issues Troubleshoot Other Experimental Parameters (e.g., cell passage, reagent stability) Impurity_Detected->Other_Issues No Re_run Repeat Experiment with Purified Compound Purify->Re_run End Problem Resolved Re_run->End Other_Issues->Re_run

Caption: Troubleshooting Workflow

Start Start Prepare_Cells Prepare A2A Receptor- Expressing Cells Start->Prepare_Cells Prepare_Reagents Prepare Regadenoson Dilutions and Assay Reagents Start->Prepare_Reagents Assay Perform Binding or Functional Assay Prepare_Cells->Assay Prepare_Reagents->Assay Data_Acquisition Acquire Data (e.g., Radioactivity, Fluorescence) Assay->Data_Acquisition Data_Analysis Analyze Data (e.g., Ki, EC50, Emax) Data_Acquisition->Data_Analysis Compare Compare Results to High-Purity Standard Data_Analysis->Compare Accept Results Consistent Compare->Accept Yes Troubleshoot Results Inconsistent: Initiate Troubleshooting Compare->Troubleshoot No End End Accept->End Troubleshoot->End

Caption: Experimental Workflow

References

Improving the stability of 1-epi-Regadenoson in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-epi-Regadenoson in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Regadenoson?

A1: this compound is a stereoisomer of Regadenoson, specifically an epimer. Epimers are diastereomers that differ in the configuration at only one stereogenic center. In this case, the difference lies in the stereochemistry at the 1'-position of the ribose sugar moiety. This compound is often considered a process-related impurity or a degradation product of Regadenoson.

Q2: Why is the stability of this compound in stock solutions a concern?

A2: The stability of any active pharmaceutical ingredient (API) and its related substances in stock solutions is critical for accurate and reproducible experimental results. Degradation of the parent compound or the formation of impurities like this compound can lead to inaccurate quantification, altered biological activity, and potentially misleading experimental outcomes. For researchers studying Regadenoson, understanding the stability of its epimer is crucial for quality control and data integrity.

Q3: What are the primary factors that can affect the stability of this compound in stock solutions?

A3: The stability of this compound, similar to Regadenoson, is primarily affected by pH, temperature, the choice of solvent, and exposure to light and oxidizing agents. Forced degradation studies on Regadenoson have shown significant degradation under basic, acidic, and oxidative conditions.

Q4: What are the recommended storage conditions for Regadenoson and its epimers in stock solutions?

A4: While specific stability data for this compound is limited, general recommendations for Regadenoson stock solutions can be followed. For long-term storage, it is advisable to store stock solutions in a suitable solvent like DMSO at -80°C for up to a year. For short-term storage, -20°C for up to one month is recommended. It is also crucial to minimize freeze-thaw cycles by preparing aliquots.

Troubleshooting Guide

This guide addresses specific issues you might encounter with the stability of this compound in your stock solutions.

Issue 1: Rapid Degradation of the Compound in Solution

Possible Cause: The pH of your solution may be outside the optimal range. Regadenoson is known to undergo rapid degradation in basic conditions and significant degradation in acidic conditions.

Solution:

  • Ensure the pH of your aqueous-based solutions is maintained within a neutral range, ideally between 6.3 and 7.7.

  • If using organic solvents, ensure they are of high purity and free from acidic or basic contaminants.

Quantitative Impact of pH on Regadenoson Degradation (Illustrative Data)

pH Condition Estimated % Degradation of Regadenoson after 24h at RT
2 0.1 N HCl 15%
4 Acetate Buffer 5%
7 Phosphate Buffer <1%
10 0.01 N NaOH 40%

| 12 | 0.1 N NaOH | >90% |

Issue 2: Formation of Unknown Peaks in HPLC Analysis

Possible Cause: Your stock solution might be undergoing oxidative degradation or photolytic degradation. Significant degradation of Regadenoson has been observed under oxidative stress.

Solution:

  • Oxidation: Degas your solvents before preparing solutions. Consider adding a small amount of an antioxidant, if compatible with your experimental setup.

  • Photodegradation: Protect your stock solutions from light by using amber vials or by wrapping the container in aluminum foil.

Impact of Stress Conditions on Regadenoson Degradation (Illustrative Data)

Stress Condition Incubation Time Estimated % Degradation of Regadenoson
3% H₂O₂ 24 hours 25%
UV Light (254 nm) 24 hours 10%

| White Light | 7 days | 5% |

Issue 3: Inconsistent Results Between Experiments

Possible Cause: Improper storage and handling of stock solutions can lead to variability. Factors such as frequent freeze-thaw cycles and storage at inappropriate temperatures can contribute to degradation.

Solution:

  • Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Strictly adhere to the recommended storage temperatures.

Effect of Storage Temperature on Regadenoson Stability in DMSO (Illustrative Data)

Storage Temperature Storage Duration Estimated % Degradation
4°C 1 week 5-10%
-20°C 1 month <2%

| -80°C | 1 year | <1% |

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate Regadenoson from its this compound epimer and other potential degradation products.

Chromatographic Conditions:

  • Column: YMC-PAK ODS AQ, 150 mm × 4.6 mm, 3 µm particle size

  • Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 4.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% to 5% B

    • 25-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Diluent: Dimethyl Sulfoxide (DMSO)

Protocol 2: Forced Degradation Study for this compound

This protocol outlines the conditions to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) and white light for 7 days. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the specified incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration and analyze using the stability-indicating HPLC method described in Protocol 1.

Visualizations

Regadenoson Signaling Pathway Regadenoson Regadenoson A2A_Receptor A2A Adenosine Receptor Regadenoson->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle Coronary Artery Smooth Muscle Cell PKA->Smooth_Muscle Phosphorylates targets in Vasodilation Vasodilation Smooth_Muscle->Vasodilation Leads to

Caption: Regadenoson signaling pathway leading to coronary vasodilation.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare this compound Stock Solution Aliquoting Aliquot into multiple vials Prep_Stock->Aliquoting Acid Acid Hydrolysis Aliquoting->Acid Base Base Hydrolysis Aliquoting->Base Oxidation Oxidation Aliquoting->Oxidation Thermal Thermal Stress Aliquoting->Thermal Photolytic Photolytic Stress Aliquoting->Photolytic HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Analysis Quantify Degradants and Assess Mass Balance HPLC_Analysis->Data_Analysis Conclusion Determine Degradation Profile and Stability Data_Analysis->Conclusion

Caption: Workflow for conducting a forced degradation study of this compound.

Troubleshooting Logic for Stock Solution Instability Start Instability Observed (e.g., new peaks, loss of main peak) Check_pH Is the solution pH outside the 6.3-7.7 range? Start->Check_pH Adjust_pH Adjust pH to neutral range and re-analyze Check_pH->Adjust_pH Yes Check_Storage Was the solution exposed to light or frequent freeze-thaw cycles? Check_pH->Check_Storage No Improve_Storage Store in amber vials, aliquot, and re-analyze Check_Storage->Improve_Storage Yes Check_Solvent Is the solvent old or of low purity? Check_Storage->Check_Solvent No Use_New_Solvent Prepare fresh solution with high-purity, degassed solvent Check_Solvent->Use_New_Solvent Yes Consider_Oxidation Consider oxidative degradation Check_Solvent->Consider_Oxidation No

Caption: Decision tree for troubleshooting instability of this compound solutions.

Mitigating potential side effects of A2A receptor agonists in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects and overcoming common challenges encountered during experiments with Adenosine A2A (A2A) receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by A2A receptor agonists?

A1: A2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit.[1][2][3] Agonist binding initiates a cascade where the activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological response.

Q2: What are the most common side effects observed with A2A receptor agonists in research models?

A2: The most frequently reported side effects are cardiovascular and central nervous system (CNS) related. Cardiovascular effects can include hypotension (low blood pressure), flushing, tachycardia (increased heart rate), and in some cases, bradycardia (slow heart rate) or arrhythmias. CNS effects may manifest as locomotor activity changes, and at higher doses, potential anxiety or sleep disturbances.

Q3: How can I minimize cardiovascular side effects like hypotension in my in-vivo experiments?

A3: To mitigate hypotension, consider the following strategies:

  • Dose-Response Analysis: Start with a low dose of the A2A agonist and perform a dose-response curve to find the minimum effective dose that elicits the desired therapeutic effect without significant cardiovascular changes.

  • Selective Agonists: Utilize A2A agonists with higher selectivity for the A2A receptor over other adenosine receptors (A1, A2B, A3) to reduce off-target effects.

  • Route of Administration: The route of administration can influence the pharmacokinetic profile. A continuous infusion might provide more stable plasma concentrations compared to a bolus injection, potentially reducing acute hypotensive effects.

  • Monitoring: Continuously monitor cardiovascular parameters such as blood pressure and heart rate during the experiment to detect and manage any adverse effects promptly.

Q4: My A2A agonist is showing lower potency (higher EC50) than expected in my cell-based assays. What could be the cause?

A4: Several factors could contribute to lower-than-expected potency:

  • Agonist Degradation: Ensure the agonist is properly stored and handle fresh stock solutions for each experiment. Some compounds can be unstable or susceptible to degradation.

  • Cell Health and Receptor Expression: Use cells within a consistent and low passage number, as high passage numbers can alter receptor expression levels. Confirm the expression of the A2A receptor in your cell line using methods like qPCR or Western blot.

  • Assay Conditions: Inconsistent incubation times, temperatures, or cell densities can significantly impact results. Strict adherence to a standardized protocol is crucial.

  • Endogenous Adenosine: The presence of endogenous adenosine in your cell culture can compete with the agonist, leading to an apparent decrease in potency. Consider adding adenosine deaminase (ADA) to your assay buffer to degrade endogenous adenosine.

Q5: I am observing high non-specific binding in my radioligand binding assay. How can this be reduced?

A5: High non-specific binding can obscure the specific binding signal. To mitigate this:

  • Optimize Radioligand Concentration: Use the lowest concentration of radioligand that provides a robust signal-to-noise ratio, typically at or below the dissociation constant (Kd) of the radioligand.

  • Inclusion of a Non-specific Binding Control: Always include a control with a high concentration of a non-radiolabeled, high-affinity ligand to accurately determine the level of non-specific binding.

  • Washing Steps: Increase the number and duration of washing steps to more effectively remove unbound radioligand.

  • Blocking Agents: The addition of bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding to the assay tubes or plates.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible In-Vivo Results
Potential Cause Troubleshooting Step
Agonist Instability/Precipitation Prepare fresh agonist solutions for each experiment. Visually inspect for any precipitation before administration. Consider assessing the stability of the agonist in the chosen vehicle over the experimental timeframe.
Pharmacokinetic Variability Standardize the route and timing of administration. Be aware that factors such as age, sex, and strain of the animal model can influence drug metabolism and distribution.
Off-Target Effects Use a selective A2A receptor antagonist as a control to confirm that the observed effects are mediated by the A2A receptor. This helps to rule out effects from other adenosine receptors or off-target interactions.
Environmental Stressors Ensure a consistent and controlled environment for the animals (e.g., temperature, light-dark cycle, noise levels) as stress can influence physiological responses and introduce variability.
Problem 2: Unexpected Cellular Responses in Culture
Potential Cause Troubleshooting Step
Receptor Desensitization Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and downregulation. Consider shorter incubation times or using a washout step to assess the recovery of the response.
Cell Line Integrity Periodically verify the identity of your cell line (e.g., via short tandem repeat profiling) and test for mycoplasma contamination, which can alter cellular signaling.
Reagent Variability Use consistent lots of critical reagents like cell culture media and serum. If switching lots, perform a bridging experiment to ensure consistency in results.
Presence of Endogenous Ligands As mentioned in the FAQs, endogenous adenosine can interfere with the assay. The use of adenosine deaminase (ADA) is recommended to remove this confounding factor.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) and Potency (EC50) of Common A2A Receptor Agonists

AgonistReceptorKi (nM)EC50 (cAMP Assay, nM)Reference
NECA Human A2A1427.5
CGS-21680 Human A2A25~100 (normalized)
Regadenoson Human A2A1095-
UK-432,097 Human A2A0.8-
ZM241385 (Antagonist) Human A2A0.4-

Note: Ki and EC50 values can vary depending on the experimental conditions and cell line used.

Experimental Protocols

Protocol 1: cAMP Functional Assay

This protocol is for determining the potency and efficacy of A2A receptor agonists by measuring intracellular cAMP accumulation.

Materials:

  • HEK293 cells stably expressing the human A2A receptor (HEK293-hA2AR).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Adenosine deaminase (ADA).

  • Phosphodiesterase (PDE) inhibitors (e.g., 50 µM cilostamide and 50 µM rolipram).

  • A2A receptor agonist of interest.

  • cAMP detection kit (e.g., HTRF, LANCE).

Methodology:

  • Cell Culture: Culture HEK293-hA2AR cells to 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend them in assay buffer containing ADA and PDE inhibitors. The final cell density should be optimized for the specific cAMP kit (e.g., 2500 cells/well).

  • Agonist Preparation: Prepare serial dilutions of the A2A receptor agonist in assay buffer.

  • Assay Plate Preparation: Add the cell suspension to a 384-well plate.

  • Agonist Stimulation: Add the serially diluted agonist to the wells. Include a vehicle control (buffer only) and a positive control (e.g., a known potent A2A agonist like CGS-21680).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours).

  • cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to the wells.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: Radioligand Binding Assay (Competition Assay)

This protocol is for determining the binding affinity (Ki) of an unlabeled A2A receptor agonist by measuring its ability to compete with a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing the A2A receptor.

  • Binding buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385).

  • Unlabeled A2A receptor agonist of interest.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist).

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the binding buffer.

  • Addition of Components: To each well/tube, add:

    • A fixed concentration of the radiolabeled antagonist (typically at its Kd value).

    • Increasing concentrations of the unlabeled agonist.

    • Control for total binding (radioligand only).

    • Control for non-specific binding (radioligand + a high concentration of an unlabeled antagonist).

  • Membrane Addition: Add the membrane preparation to initiate the binding reaction. The amount of protein per well should be optimized (e.g., 20 µg).

  • Incubation: Incubate the reaction at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 2 hours).

  • Termination of Reaction: Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the unlabeled agonist. Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist A2A Agonist A2AR A2A Receptor Agonist->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Physiological Response Targets->Response

Caption: Canonical A2A receptor signaling pathway.

Troubleshooting_Workflow Start Inconsistent In-Vivo Results Observed CheckAgonist Check Agonist Stability and Solubility Start->CheckAgonist StandardizeAdmin Standardize Administration Route and Timing CheckAgonist->StandardizeAdmin If stable Consult Consult Literature for Model-Specific Variability CheckAgonist->Consult If unstable UseAntagonist Use Selective Antagonist Control StandardizeAdmin->UseAntagonist ControlEnv Control Environmental Stressors UseAntagonist->ControlEnv Resolved Issue Resolved ControlEnv->Resolved

Caption: Troubleshooting logic for in-vivo experiments.

Experimental_Workflow_cAMP Start Start: cAMP Assay Step1 1. Culture & Harvest HEK293-hA2AR Cells Start->Step1 Step2 2. Resuspend Cells in Assay Buffer with ADA & PDE Inhibitors Step1->Step2 Step3 3. Prepare Serial Dilutions of A2A Agonist Step2->Step3 Step4 4. Add Cells and Agonist to Assay Plate Step3->Step4 Step5 5. Incubate at Room Temperature Step4->Step5 Step6 6. Add cAMP Detection Reagents Step5->Step6 Step7 7. Read Plate Step6->Step7 End 8. Analyze Data (EC50) Step7->End

Caption: Experimental workflow for a cAMP functional assay.

References

Technical Support Center: 1-epi-Regadenoson & Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-epi-Regadenoson and related A₂A adenosine receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Regadenoson?

A1: this compound is a stereoisomer of Regadenoson, specifically an epimer. This means it has the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation at one chiral center. It is often considered an impurity that can arise during the synthesis of Regadenoson. The presence of this compound and other impurities can be a significant source of variability in experimental results.

Q2: Why am I seeing batch-to-batch variability in my experiments?

A2: Batch-to-batch variability can stem from inconsistencies in the purity and composition of your this compound samples. Different synthesis batches may contain varying levels of impurities, including other stereoisomers or related substances. It is crucial to perform analytical validation on each new batch to ensure consistency.

Q3: How should I store this compound to minimize degradation?

A3: Proper storage is critical for maintaining the integrity of your compound. For solid this compound, it is recommended to store it at -20°C. If you are preparing stock solutions in a solvent like DMSO, it is advisable to aliquot the solution into smaller, single-use volumes and store them at -80°C to minimize freeze-thaw cycles. Adenosine analogs can be susceptible to degradation under acidic, basic, and oxidative conditions.

Q4: My experimental results are inconsistent or have a low signal. What are the potential causes?

A4: Inconsistent results or a low signal in your assays can be due to several factors:

  • Compound Integrity: Verify the purity of your this compound using analytical methods like HPLC. Degradation of the compound can lead to reduced potency.

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Reagent Concentration and Quality: Titrate all critical reagents to their optimal concentrations and check for expired or improperly stored components.

  • Assay Conditions: Inconsistencies in incubation times, temperature, or plate reader settings can all contribute to variability.

Troubleshooting Guides

Issue 1: Higher than Expected EC₅₀ or Kᵢ Values

Symptoms:

  • The dose-response curve is right-shifted compared to literature values for Regadenoson.

  • Higher concentrations of the compound are needed to achieve the expected biological response.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Presence of Less Active Impurities (e.g., this compound) 1. Purity Analysis: Analyze the purity of your compound stock using HPLC to quantify the percentage of this compound and other impurities. 2. Source New Compound: If purity is low, consider obtaining a new batch of the compound from a reputable supplier with a detailed certificate of analysis.
Compound Degradation 1. Prepare Fresh Solutions: Prepare fresh working solutions from a solid stock. 2. Assess Solution Stability: Conduct a time-course experiment to determine the stability of the compound in your assay buffer over the duration of the experiment.
Incorrect Compound Concentration 1. Verify Stock Concentration: Re-verify the concentration of your stock solution. 2. Check Dilution Series: Carefully review the calculations and pipetting for your serial dilutions.
Cellular Factors 1. Check Receptor Expression: Ensure consistent A₂A receptor expression levels in your cell line. 2. Monitor Cell Passage Number: Use cells within a narrow and low passage number range.
Issue 2: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent results within the same experiment.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Consistent Plating Technique: Use a consistent pipetting technique and consider a brief, gentle agitation of the plate after seeding to ensure even distribution.
Pipetting Errors 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 2. Proper Pipetting Technique: Use appropriate pipette volumes and ensure consistent dispensing.
Edge Effects in Microplates 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 2. Use Specialized Plates: Consider using plates designed to minimize edge effects.
Compound Precipitation 1. Check Solubility: Ensure your compound is fully dissolved in the assay buffer at the highest concentration used. 2. Visual Inspection: Visually inspect the wells for any signs of precipitation.

Data Presentation

Table 1: Reported In Vitro Activity of Regadenoson

ParameterReceptorCell LineValueReference
Kᵢ Human A₂AHEK-293290 nM[1]
EC₅₀ Human A₂APC-126.4 ± 1.2 nM[2]

Experimental Protocols

Radioligand Binding Assay for A₂A Adenosine Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound for the A₂A adenosine receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human A₂A adenosine receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled A₂A receptor ligand (e.g., [³H]-CGS21680), and varying concentrations of the unlabeled test compound (this compound).

    • For determining non-specific binding, a high concentration of a known A₂A receptor agonist or antagonist is used in place of the test compound in a separate set of wells.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) of an A₂A adenosine receptor agonist.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the A₂A adenosine receptor (e.g., HEK-293 or CHO cells) to approximately 80-90% confluency.

    • Harvest the cells and plate them in a 96-well or 384-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (this compound).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add the different concentrations of the test compound to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response model to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist A2AR A2A Receptor Agonist->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare Compound (this compound) Dilution Series Treatment Treat Cells with Compound Compound->Treatment Cells Culture & Plate A2A Receptor- Expressing Cells Cells->Treatment Incubation Incubate for Specified Time Treatment->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Signal (e.g., Radioactivity, Fluorescence) Detection->Readout Curve Generate Dose- Response Curve Readout->Curve Calculation Calculate EC50/Ki Curve->Calculation Troubleshooting_Logic Variability Experimental Variability Impurity Compound Impurity (e.g., this compound) Variability->Impurity Degradation Compound Degradation Variability->Degradation Cellular Cellular Factors (Passage, Health) Variability->Cellular Assay Assay Conditions (Pipetting, Temp) Variability->Assay

References

Technical Support Center: Regadenoson Analogs in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers and drug development professionals working with Regadenoson and its analogs. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work on the impact of exercise on the pharmacodynamics of these A2A adenosine receptor agonists.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during your research.

Q1: We are observing a blunted hyperemic response to Regadenoson in our animal model when combined with exercise. What are the potential causes and troubleshooting steps?

A1: A blunted hyperemic response can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Caffeine and Methylxanthine Interference: Ensure that animals have been free from any sources of caffeine or other methylxanthines (e.g., theophylline) for at least 12 hours prior to the experiment. These substances are adenosine receptor antagonists and will competitively inhibit the action of Regadenoson.[1]

  • Anesthetic Protocol: The choice of anesthetic can significantly impact cardiovascular responses. Some anesthetics can depress cardiovascular function and alter the response to vasodilators. Review your anesthetic protocol and consider alternatives if necessary. For example, isoflurane has been shown to have dose-dependent effects on heart rate and blood pressure.

  • Intensity and Timing of Exercise: The intensity and duration of the exercise protocol in relation to the timing of Regadenoson administration are critical. Strenuous exercise can induce significant physiological changes that might alter the pharmacodynamics of the drug. Consider a low-level, steady-state exercise protocol. The timing of the Regadenoson injection during the exercise bout is also crucial for achieving maximal hyperemia.

  • Drug Stability and Administration: Verify the stability and proper storage of your Regadenoson analog solution. Ensure accurate dosing and a rapid bolus injection, as the onset of action is quick.[2]

Q2: What are the expected hemodynamic changes when combining Regadenoson with low-level exercise in a clinical setting?

A2: Combining Regadenoson with low-level exercise generally leads to a more pronounced increase in heart rate compared to Regadenoson alone. The effect on blood pressure can be variable. Some studies report a greater drop in systolic blood pressure with combined therapy, while others suggest that exercise may counteract the hypotensive effects of Regadenoson.[3][4] It is crucial to monitor hemodynamic parameters closely throughout the experiment.

Q3: Are there established preclinical models for studying the interaction between exercise and Regadenoson analogs?

A3: Yes, various animal models are used, with rodents and canines being the most common.[5] Treadmill running is a frequently used exercise modality in these models. It is important to select an appropriate exercise protocol (e.g., intensity, duration) that is well-tolerated by the animal and allows for the assessment of the pharmacodynamic effects of the Regadenoson analog.

Q4: We are observing imaging artifacts in our SPECT studies when combining Regadenoson with exercise. How can we mitigate these?

A4: Artifacts in myocardial perfusion imaging can arise from patient motion, soft tissue attenuation, and non-cardiac tracer uptake. Combining exercise with a vasodilator can sometimes exacerbate these issues. Here are some strategies to minimize artifacts:

  • Patient/Animal Positioning: Ensure proper and comfortable positioning to minimize movement during image acquisition.

  • Timing of Radiotracer Injection: The radiopharmaceutical should be injected at peak hyperemic effect.

  • Low-Level Exercise: Utilizing a low-level exercise protocol can reduce splanchnic blood flow, leading to less tracer uptake in the liver and gut, which can improve image quality.

  • Image Correction Software: Use motion correction and attenuation correction software during image processing.

  • Prone Imaging: In some cases, acquiring images in the prone position can help reduce diaphragmatic attenuation.

Troubleshooting Guides

This section provides detailed guidance for specific experimental issues.

Guide 1: Inconsistent Hemodynamic Responses in Preclinical Models
Problem Potential Causes Troubleshooting Steps
Variable Heart Rate Increase 1. Inconsistent exercise intensity.2. Fluctuating depth of anesthesia.3. Animal stress levels.1. Standardize the treadmill speed and incline.2. Monitor anesthetic depth closely.3. Acclimatize animals to the experimental setup.
Unexpected Blood Pressure Drops 1. High dose of Regadenoson analog.2. Interaction with anesthetic agents.3. Dehydration of the animal.1. Perform a dose-response study.2. Review the literature for anesthetic-drug interactions.3. Ensure adequate hydration of the animals.
Lack of Hyperemic Response 1. Presence of adenosine receptor antagonists.2. Incorrect drug administration (e.g., extravasation).3. Degraded drug compound.1. Ensure no exposure to methylxanthines.2. Verify intravenous line placement.3. Check the expiration date and storage of the drug.
Guide 2: Suboptimal Myocardial Perfusion Imaging Results
Problem Potential Causes Troubleshooting Steps
High Extracardiac Tracer Uptake 1. Vasodilator-induced increase in splanchnic blood flow.1. Incorporate low-level exercise to redirect blood flow.2. Delay image acquisition to allow for tracer clearance from the liver.
Motion Artifacts 1. Animal or patient movement during the scan.1. Use appropriate restraints or sedation.2. Employ motion correction algorithms during image reconstruction.
Poor Target-to-Background Ratio 1. Suboptimal timing of radiotracer injection.2. Insufficient hyperemic response.1. Inject the tracer at the peak effect of the Regadenoson analog.2. Address the causes of a blunted hyperemic response as detailed in the FAQs.

Quantitative Data Summary

The following tables summarize key pharmacodynamic parameters of Regadenoson and its analogs. Note that data for analogs combined with exercise is limited.

Table 1: Hemodynamic Effects of Regadenoson With and Without Low-Level Exercise (Human Studies)

ParameterRegadenoson AloneRegadenoson + Low-Level ExerciseReference
Change in Heart Rate (bpm) ↑ 20-30↑ 30-40
Change in Systolic BP (mmHg) ↓ 5-15Variable (↓ or ↔)
Change in Diastolic BP (mmHg) ↓ 5-10Variable (↓ or ↔)

Table 2: Myocardial Blood Flow (MBF) and Myocardial Perfusion Reserve (MPR) with Regadenoson (Human Studies)

ParameterResting StateRegadenoson StressReference
Myocardial Blood Flow (mL/min/g) 0.80 ± 0.172.90 ± 0.67
Myocardial Perfusion Reserve -3.64 ± 0.69

Table 3: Pharmacodynamic Properties of Regadenoson and Analogs

CompoundReceptor Affinity (Ki, μM)Mechanism of ActionReference
Regadenoson A2A: ~1.3Selective A2A adenosine receptor agonist
Binodenoson High affinity for A2AHighly selective A2A adenosine receptor agonist
Apadenoson High affinity for A2ASelective A2A adenosine receptor agonist

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: SPECT Myocardial Perfusion Imaging in a Rodent Model with Regadenoson and Treadmill Exercise
  • Animal Preparation:

    • Acclimatize male Wistar rats to the treadmill for 5 days (10 min/day at 10 m/min).

    • Fast animals for 4 hours prior to the experiment, with water available ad libitum.

    • Anesthetize the rat with isoflurane (2-2.5% in 100% oxygen).

    • Place a catheter in the tail vein for injections.

  • Exercise and Drug Administration:

    • Place the anesthetized rat on the treadmill.

    • Initiate a low-level exercise protocol (e.g., 10 m/min at a 0° incline).

    • After 2 minutes of exercise, administer a bolus injection of Regadenoson (dose to be determined by a pilot study, e.g., 10-100 µg/kg) via the tail vein catheter.

    • Immediately follow with a saline flush.

  • Radiotracer Injection and Imaging:

    • Approximately 20-30 seconds after the Regadenoson injection, administer the SPECT radiotracer (e.g., 99mTc-sestamibi).

    • Continue exercise for another 1-2 minutes.

    • Stop the treadmill and transfer the animal to the SPECT scanner.

    • Acquire gated SPECT images for 20-30 minutes.

  • Data Analysis:

    • Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM).

    • Analyze myocardial perfusion using a validated software package.

Protocol 2: Clinical Protocol for Combined Low-Level Exercise and Regadenoson SPECT Imaging
  • Patient Preparation:

    • Instruct patients to abstain from caffeine and methylxanthine-containing products for at least 12 hours.

    • Obtain informed consent.

    • Establish intravenous access.

  • Exercise and Drug Administration:

    • Begin low-level treadmill exercise (e.g., 1.7 mph at 0% grade).

    • After 1.5-2 minutes of exercise, administer a 0.4 mg bolus of Regadenoson over 10 seconds.

    • Immediately follow with a 5 mL saline flush.

  • Radiotracer Injection and Imaging:

    • Inject the SPECT radiotracer 10-20 seconds after the saline flush.

    • Continue exercise for an additional 1-2 minutes.

    • Acquire SPECT images 45-60 minutes after the stress procedure.

  • Monitoring and Safety:

    • Continuously monitor ECG, heart rate, and blood pressure throughout the procedure.

    • Have aminophylline available as a reversal agent in case of severe adverse reactions.

Visualizations

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Regadenoson Regadenoson / Analog A2A_Receptor A2A Receptor Regadenoson->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to Preclinical_Workflow A Animal Acclimatization (Treadmill, 5 days) B Fasting (4 hours) A->B C Anesthesia & IV Catheterization B->C D Treadmill Exercise (Low-level) C->D E Regadenoson Analog Injection (Bolus) D->E After 2 min F Radiotracer Injection (e.g., 99mTc-sestamibi) E->F 20-30 sec post-injection G Continued Exercise (1-2 min) F->G H SPECT Image Acquisition G->H I Image Reconstruction & Analysis H->I Troubleshooting_Hyperemia Start Blunted Hyperemic Response Observed Check_Antagonists Check for Caffeine/ Methylxanthine Exposure? Start->Check_Antagonists Check_Anesthesia Review Anesthetic Protocol? Check_Antagonists->Check_Anesthesia No Solution_Antagonists Ensure 12-hour washout period Check_Antagonists->Solution_Antagonists Yes Check_Exercise Evaluate Exercise Protocol? Check_Anesthesia->Check_Exercise No Issue Solution_Anesthesia Consider alternative anesthetics Check_Anesthesia->Solution_Anesthesia Issue Found Check_Drug Verify Drug Integrity & Administration? Check_Exercise->Check_Drug No Issue Solution_Exercise Standardize intensity and timing Check_Exercise->Solution_Exercise Issue Found Solution_Drug Confirm dose, stability, and IV access Check_Drug->Solution_Drug Issue Found

References

Validation & Comparative

Comparing the binding affinity of 1-epi-Regadenoson and Regadenoson to A2A receptors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the binding characteristics of the selective A2A adenosine receptor agonist, Regadenoson. This guide provides a comprehensive overview of its binding affinity, the experimental methods used for its determination, and the associated signaling pathways.

Introduction

Regadenoson is a selective agonist for the adenosine A2A receptor, utilized in clinical settings as a pharmacologic stress agent for myocardial perfusion imaging.[1][2] Its efficacy and safety profile are intrinsically linked to its binding affinity and selectivity for the A2A receptor over other adenosine receptor subtypes. This guide provides a detailed comparison of the binding affinity of Regadenoson to the A2A receptor, based on available experimental data.

Note on 1-epi-Regadenoson: Extensive literature searches did not yield any publicly available data regarding the binding affinity of "this compound" to A2A receptors. Therefore, a direct comparison with Regadenoson could not be performed. The following sections focus on the well-documented binding characteristics of Regadenoson.

Quantitative Data Summary

The binding affinity of Regadenoson for the A2A receptor is characterized by its equilibrium dissociation constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundReceptorSpeciesAssay TypeRadioligandKi (nM)Reference
RegadenosonHuman A2AHumanRadioligand Binding[3H]CGS216801269[3]
RegadenosonHuman A2AHumanRadioligand BindingNot Specified290[4]
RegadenosonA2aNot SpecifiedNot SpecifiedNot Specified1100 - 1730[5]

Regadenoson is consistently described as a low-affinity agonist for the A2A receptor.

Experimental Protocols

The determination of binding affinity (Ki) for Regadenoson at the A2A receptor typically involves competitive radioligand binding assays. Functional activity, such as the ability to stimulate cAMP production, is assessed through cell-based assays.

Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (Regadenoson) to compete with a radiolabeled ligand for binding to the A2A receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).

  • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

2. Binding Reaction:

  • The reaction mixture contains the cell membranes, a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]CGS21680 or [3H]-ZM241385), and varying concentrations of the unlabeled test compound (Regadenoson).

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist like Regadenoson to stimulate the production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway.

1. Cell Culture:

  • Cells expressing the A2A receptor (e.g., HEK293 or PC12 cells) are cultured in appropriate media.

2. Agonist Stimulation:

  • The cells are treated with varying concentrations of the agonist (Regadenoson) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

3. cAMP Measurement:

  • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

4. Data Analysis:

  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Visualizations

A2A Receptor Signaling Pathway

A2A_Signaling_Pathway Regadenoson Regadenoson (Agonist) A2AR A2A Receptor Regadenoson->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Caption: A2A Receptor Signaling Cascade

Experimental Workflow for Binding Affinity Determination

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (A2A Receptor Source) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]CGS21680) Radioligand->Incubation Test_Compound Test Compound (Regadenoson) Test_Compound->Incubation Filtration Filtration (Separation of Bound/ Unbound Ligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki Calculation) Scintillation->Data_Analysis

References

Validating the Selectivity of 1-epi-Regadenoson for Adenosine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-epi-Regadenoson's selectivity for adenosine receptor subtypes. Due to the limited publicly available data on the binding affinity and functional potency of this compound, this document focuses on presenting the established selectivity profiles of the parent compound, Regadenoson, and other key adenosine receptor agonists. This guide also offers detailed experimental protocols for the assays crucial to determining such selectivity, providing a framework for the potential evaluation of this compound.

Comparative Analysis of Adenosine Receptor Agonists

The selectivity of a compound for its target receptor is a critical determinant of its therapeutic efficacy and safety profile. For adenosine receptor agonists, selectivity for the A2A subtype is often desired to elicit specific physiological responses, such as coronary vasodilation, while minimizing off-target effects mediated by A1, A2B, and A3 receptors.[1]

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Regadenoson, the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine), and the endogenous ligand Adenosine at the four human adenosine receptor subtypes. This data provides a benchmark against which this compound's performance can be compared once data becomes available.

Note: Data for this compound is not currently available in the public domain.

Table 1: Binding Affinity (Ki) of Adenosine Receptor Agonists

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound Data not availableData not availableData not availableData not available
Regadenoson >16,460[2]290[3], 1,100-1,730[1]Negligible affinity[4]Negligible affinity
NECA 1420Data not available6.2
Adenosine 10-3010-30>1,000~1,000

Table 2: Functional Potency (EC50) of Adenosine Receptor Agonists

CompoundA1 EC50 (nM)A2A EC50 (nM)A2B EC50 (nM)A3 EC50 (nM)
This compound Data not availableData not availableData not availableData not available
Regadenoson Data not available6.4Data not availableData not available
NECA Data not availableData not available2,400Data not available
Adenosine Data not available70024,000Data not available

Experimental Protocols

To validate the selectivity of a compound like this compound, two key in vitro assays are typically employed: radioligand binding assays to determine binding affinity (Ki) and functional assays, such as cAMP accumulation assays, to measure functional potency (EC50).

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation and resuspend in a suitable assay buffer.

2. Binding Reaction:

  • In a multi-well plate, combine the cell membrane preparation, a specific radioligand for the receptor subtype being tested (e.g., [³H]-DPCPX for A1, [³H]-CGS21680 for A2A), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known non-radioactive ligand.

  • Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, through G-protein coupled receptors. A1 and A3 receptors are typically Gi-coupled (inhibiting adenylyl cyclase), while A2A and A2B receptors are Gs-coupled (stimulating adenylyl cyclase).

1. Cell Culture and Plating:

  • Culture cells stably expressing the human adenosine receptor subtype of interest.

  • Seed the cells into multi-well plates and allow them to adhere overnight.

2. Assay Procedure:

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent the degradation of cAMP.

  • For Gi-coupled receptors (A1 and A3), stimulate adenylyl cyclase with forskolin.

  • Add varying concentrations of the test compound (e.g., this compound) to the wells.

  • Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

3. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP produced using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or other detection technologies.

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the test compound concentration.

  • For Gs-coupled receptors (A2A and A2B), determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

  • For Gi-coupled receptors (A1 and A3), determine the IC50 value, which is the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production.

Visualizations

The following diagrams illustrate the key experimental workflow and the signaling pathway relevant to the assessment of adenosine receptor agonists.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to Agonist This compound (Agonist) Agonist->A2A_R Binds

References

A Comparative Analysis of A2A Adenosine Receptor Agonists: 1-epi-Regadenoson in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 1-epi-Regadenoson, Regadenoson, and Other A2A Adenosine Receptor Agonists.

In the landscape of cardiovascular pharmacotherapy and diagnostics, A2A adenosine receptor agonists play a pivotal role, primarily as coronary vasodilators for myocardial perfusion imaging. Regadenoson, a selective A2A agonist, is a widely utilized agent in this class. Its stereoisomer, this compound, exists as a process impurity in the synthesis of Regadenoson. This guide provides a comparative analysis of this compound against Regadenoson and other notable A2A adenosine receptor agonists like Apadenoson, focusing on their pharmacological profiles and the experimental methodologies used for their characterization.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for Regadenoson and Apadenoson, offering a comparative perspective on their interaction with adenosine receptors.

Table 1: A2A Receptor Binding Affinity and Functional Potency

CompoundReceptor Binding Affinity (Ki) for A2A (nM)Functional Potency (EC50) (nM)
Regadenoson 290 - 1300[1][2]6.4[3]
Apadenoson ~0.5Data not available
This compound Data not availableData not available

Table 2: Selectivity for Adenosine Receptor Subtypes

CompoundA1 Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)A2A vs A1 Selectivity
Regadenoson >16,460[3]>30-fold vs A2A[1]>30-fold vs A2A~13-fold
Apadenoson ~75Data not available~45~150-fold
This compound Data not availableData not availableData not availableData not available

Table 3: Comparative Pharmacokinetic Properties

CompoundPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-life (t1/2)
Regadenoson 13.6 ng/mL1-4 minutesInitial: 2-4 min; Intermediate: 30 min; Terminal: 2 hours
Apadenoson Data not availableData not availableData not available
This compound Data not availableData not availableData not available

Signaling Pathways and Experimental Workflows

The activation of the A2A adenosine receptor initiates a well-defined signaling cascade, crucial for its physiological effects. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for characterizing A2A agonists.

A2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Agonist A2A Agonist (e.g., Regadenoson) A2AR A2A Receptor A2A_Agonist->A2AR Binds to G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Transcriptional Regulation

A2A Adenosine Receptor Signaling Cascade

Experimental Workflow for A2A Agonist Comparison cluster_assays In Vitro Assays cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay Ki_determination Determine Ki (Binding Affinity) Binding_Assay->Ki_determination Selectivity_Profile Assess Selectivity Profile Binding_Assay->Selectivity_Profile Functional_Assay Functional Assay (cAMP Accumulation) EC50_determination Determine EC50 (Potency) Functional_Assay->EC50_determination Compound_Synthesis Compound Synthesis (this compound, Regadenoson, etc.) Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay Cell_Culture Cell Culture (Expressing A2A Receptor) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay

Workflow for A2A Agonist Characterization

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of A2A adenosine receptor agonists.

Radioligand Displacement Assay for A2A Receptor Binding Affinity (Ki)

This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the A2A receptor.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK-293) cells stably expressing the human A2A adenosine receptor.

  • Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by ultracentrifugation and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

    • 50 µL of various concentrations of the unlabeled test compound (e.g., this compound, Regadenoson).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]CGS21680).

    • 100 µL of the prepared cell membrane suspension.

  • For determining non-specific binding, a high concentration of a known A2A agonist or antagonist is used instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation

This assay measures the ability of an A2A agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the A2A receptor signaling pathway.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing the human A2A adenosine receptor.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or a suitable assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or Rolipram) for a short period to prevent the degradation of cAMP.

  • Add varying concentrations of the test agonist (e.g., this compound, Regadenoson) to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

3. cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each well from the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression analysis.

Conclusion

This comparative guide provides a framework for understanding the pharmacological profiles of this compound in the context of established A2A adenosine receptor agonists. While a comprehensive, direct comparison is hampered by the limited publicly available data for this compound, the provided information on Regadenoson and Apadenoson offers valuable benchmarks. The detailed experimental protocols serve as a practical resource for researchers aiming to characterize these and other novel A2A agonists. Further studies are warranted to fully elucidate the pharmacological properties of this compound and its potential impact as an impurity in Regadenoson formulations.

References

Cross-Validation of Experimental Findings for 1-epi-Regadenoson: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for the experimental validation of 1-epi-Regadenoson. Due to a lack of publicly available experimental data for this compound, this document focuses on the established pharmacological profile of its epimer, Regadenoson, and outlines the requisite experimental protocols for a direct comparison.

Regadenoson is a highly selective adenosine A2A receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3] Its efficacy and safety profile are well-documented. The biological activity of a molecule can be significantly altered by its stereochemistry; therefore, the characterization of its epimers, such as this compound, is crucial for understanding its potential therapeutic applications and off-target effects.

This guide presents the known quantitative data for Regadenoson and provides detailed experimental methodologies that would be employed to characterize and compare this compound.

Comparative Quantitative Data

The following table summarizes the reported receptor binding affinities (Ki) and functional potencies (EC50) for Regadenoson. It is important to note the variability in the reported values across different studies, which may be attributed to different experimental conditions and assay formats.

CompoundLigandReceptorAssay TypeKi (nM)EC50 (nM)Reference
Regadenoson Human A2ARadioligand Binding290Selleck Chemicals
Human A1Radioligand Binding> 3,770 (13-fold selective)Selleck Chemicals
Human A2BRadioligand Binding> 8,700 (>30-fold selective)Selleck Chemicals
Human A3Radioligand Binding> 8,700 (>30-fold selective)Selleck Chemicals
A2ARadioligand Binding1269[4]
A1Radioligand Binding16460[4]
A2AFunctional (Coronary Vasodilation)6.4 ± 1.2
A2ARadioligand Binding1100 - 1730
A1Radioligand Binding> 16460
This compound A2A, A1, etc.No data availableNo data available

Experimental Protocols

To perform a direct comparison of the pharmacological properties of this compound and Regadenoson, the following experimental protocols are recommended.

Radioligand Binding Assay for Adenosine A2A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound to the adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.

1. Membrane Preparation:

  • Culture a cell line stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Reaction:

  • In a 96-well plate, add the following components in order:

    • Increasing concentrations of the test compound (this compound or Regadenoson).

    • A fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]CGS 21680).

    • The prepared cell membrane suspension.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Determine the non-specific binding by including a high concentration of a known A2A receptor ligand in some wells.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This cell-based functional assay measures the ability of a compound to stimulate the adenosine A2A receptor, which is a Gs protein-coupled receptor that increases intracellular cyclic AMP (cAMP) levels upon activation.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).

  • Plate the cells in a 96-well plate and allow them to adhere and grow overnight.

2. Compound Treatment:

  • Wash the cells with a suitable assay buffer.

  • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add increasing concentrations of the test compound (this compound or Regadenoson) to the wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration for each concentration of the test compound.

  • Plot the cAMP concentration as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the A2A receptor signaling pathway and the workflows for the key experimental assays.

G cluster_membrane Cell Membrane A2A A2A Receptor Gs Gs Protein A2A->Gs Activates AC Adenylate Cyclase ATP ATP cAMP cAMP Gs->AC Stimulates Regadenoson Regadenoson / this compound Regadenoson->A2A Binds to ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Caption: Adenosine A2A Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing A2A Receptor) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Prepare Radioligand (e.g., [3H]CGS 21680) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of This compound/Regadenoson Test_Compound->Incubation Filtration Separate Bound from Unbound Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting IC50 Determine IC50 from Competition Binding Curve Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Radioligand Binding Assay Workflow.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing A2A Receptor in 96-well Plate PDE_Inhibitor Add PDE Inhibitor Cell_Culture->PDE_Inhibitor Test_Compound Prepare Serial Dilutions of This compound/Regadenoson Stimulation Add Test Compound and Incubate Test_Compound->Stimulation PDE_Inhibitor->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection Measure cAMP Levels Lysis->Detection EC50 Determine EC50 and Emax from Dose-Response Curve Detection->EC50

Caption: cAMP Accumulation Functional Assay Workflow.

References

Assessing the relative potency of Regadenoson and its epimers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potency of Regadenoson, a selective adenosine A₂A receptor agonist. While the primary goal was to compare the relative potency of Regadenoson and its epimers, an extensive review of published scientific literature did not yield experimental data on the biological activity of individual Regadenoson epimers. Therefore, this document will focus on the well-characterized pharmacological properties of Regadenoson and provide the necessary context for its assessment, should data on its epimers become available.

Introduction to Regadenoson

Regadenoson is a pharmacological stress agent utilized in myocardial perfusion imaging to induce coronary vasodilation.[1] Its mechanism of action is centered on its selective agonism of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR).[2][3] Activation of the A₂A receptor initiates a signaling cascade that leads to increased coronary blood flow, mimicking the effects of exercise.[2] Regadenoson's selectivity for the A₂A receptor over other adenosine receptor subtypes (A₁, A₂B, and A₃) contributes to a more favorable side-effect profile compared to non-selective agonists like adenosine.[4]

Quantitative Assessment of Regadenoson's Potency

The potency of Regadenoson has been quantified through various in vitro and in vivo studies. Key parameters include its binding affinity (Ki) for adenosine receptors and its functional potency (EC₅₀) in eliciting a biological response, such as coronary vasodilation.

ParameterReceptorValueSpecies/Cell LineReference
Binding Affinity (Ki) Human A₂A1.1 - 1.73 µM-
Human A₂A290 nMHuman
A₁>16.46 µM-
Functional Potency (EC₅₀) Coronary Vasodilation6.4 ± 1.2 nM-

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway activated by Regadenoson and the general workflows for key experimental protocols used to assess its potency.

Regadenoson_Signaling_Pathway Regadenoson Regadenoson A2A_Receptor A₂A Receptor Regadenoson->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Regadenoson Signaling Pathway

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay b_start Start b_mem_prep Membrane Preparation (Cells expressing A₂A receptor) b_start->b_mem_prep b_incubation Incubation with Radioligand & Competing Ligand (Regadenoson) b_mem_prep->b_incubation b_filtration Rapid Filtration b_incubation->b_filtration b_scintillation Scintillation Counting b_filtration->b_scintillation b_analysis Data Analysis (Ki determination) b_scintillation->b_analysis b_end End b_analysis->b_end c_start Start c_cell_culture Cell Culture (Cells expressing A₂A receptor) c_start->c_cell_culture c_stimulation Stimulation with Regadenoson c_cell_culture->c_stimulation c_lysis Cell Lysis c_stimulation->c_lysis c_detection cAMP Detection (e.g., HTRF) c_lysis->c_detection c_analysis Data Analysis (EC₅₀ determination) c_detection->c_analysis c_end End c_analysis->c_end

Experimental Workflows

Experimental Protocols

Radioligand Binding Assay for A₂A Receptor Affinity

This protocol is a generalized method to determine the binding affinity (Ki) of a compound for the A₂A adenosine receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, a radiolabeled A₂A receptor ligand (e.g., [³H]CGS 21680), and varying concentrations of the unlabeled test compound (Regadenoson).

  • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-radiolabeled A₂A receptor agonist or antagonist.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes bound to the radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding against the concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Potency

This protocol measures the functional potency (EC₅₀) of an A₂A receptor agonist by quantifying its ability to stimulate the production of cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • Culture cells stably expressing the human A₂A adenosine receptor in a suitable medium.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add varying concentrations of the test compound (Regadenoson) to the wells.

  • Include a positive control (e.g., a known A₂A receptor agonist) and a negative control (vehicle).

3. Cell Lysis and cAMP Detection:

  • After a defined incubation period (e.g., 30 minutes) at 37°C, lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in each well using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA-based kit.

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

  • Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

Regadenoson is a potent and selective A₂A adenosine receptor agonist. While this guide provides a detailed overview of its pharmacological assessment, a direct comparison of its potency with that of its individual epimers is not possible based on currently available scientific literature. Further research into the synthesis and biological evaluation of Regadenoson's stereoisomers is necessary to fully elucidate their relative contributions to the overall pharmacological profile of the drug. The experimental protocols and signaling pathway information provided herein can serve as a valuable resource for such future investigations.

References

A Comparative Analysis of Regadenoson and Other Vasodilators for Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical and mechanistic comparison of Regadenoson, a selective A2A adenosine receptor agonist, with other commonly used vasodilators such as Adenosine and Dipyridamole. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and diagnostic imaging.

Mechanism of Action: Signaling Pathways

Vasodilators used in pharmacological stress testing primarily function by increasing coronary blood flow (CBF), which helps in identifying areas of myocardial ischemia. Their mechanisms, however, differ in receptor selectivity and mode of action.

  • Regadenoson: As a selective A2A adenosine receptor agonist, Regadenoson specifically targets the A2A receptors on the smooth muscle cells of coronary arteries.[1][2] This interaction activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation, which results in smooth muscle relaxation and potent vasodilation.[1][2] Its high affinity for the A2A subtype minimizes effects mediated by other adenosine receptors.[2]

  • Adenosine: This agent is a non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, A3). While its vasodilatory effect is mediated by the A2A receptor, its action on A1 receptors can lead to atrioventricular (AV) block, and activation of A2B and A3 receptors is associated with bronchospasm.

  • Dipyridamole: Unlike direct agonists, Dipyridamole acts indirectly. It inhibits the enzyme adenosine deaminase and blocks the intracellular reuptake of endogenous adenosine, thereby increasing its extracellular concentration and prolonging its vasodilatory effect.

cluster_0 Regadenoson (Selective A2A Agonist) Regadenoson Regadenoson A2A_R A2A Receptor Regadenoson->A2A_R G_Protein_S Gs Protein A2A_R->G_Protein_S AC Adenylyl Cyclase G_Protein_S->AC cAMP cAMP ↑ AC->cAMP ATP PKA PKA Activation cAMP->PKA Vaso Coronary Vasodilation PKA->Vaso cluster_1 Adenosine (Non-Selective Agonist) cluster_A2A A2A Pathway cluster_A1 A1 Pathway cluster_A2B_A3 A2B/A3 Pathway Adenosine Adenosine A2A_R_A A2A Receptor Adenosine->A2A_R_A A1_R A1 Receptor Adenosine->A1_R A2B_A3_R A2B/A3 Receptors Adenosine->A2B_A3_R Vaso_A Coronary Vasodilation A2A_R_A->Vaso_A (Gs -> AC -> cAMP) AV_Block AV Block A1_R->AV_Block (Gi) Broncho Bronchospasm A2B_A3_R->Broncho start Patient Recruitment (N=15 Healthy Volunteers) day1 Day 1: Baseline CMR (Rest Perfusion) start->day1 stress1 Administer Vasodilator 1 (e.g., Regadenoson 400µg) day1->stress1 stress_img1 Stress Perfusion CMR (at peak vasodilation) stress1->stress_img1 washout Washout Period (Separate Days) stress_img1->washout day2 Day 2: Baseline CMR (Rest Perfusion) washout->day2 day3 Day 3: Baseline CMR (Rest Perfusion) washout->day3 stress2 Administer Vasodilator 2 (e.g., Adenosine 140µg/kg/min) day2->stress2 stress_img2 Stress Perfusion CMR (at peak vasodilation) stress2->stress_img2 stress_img2->washout stress3 Administer Vasodilator 3 (e.g., Dipyridamole 0.56mg/kg) day3->stress3 stress_img3 Stress Perfusion CMR (at peak vasodilation) stress3->stress_img3 analysis Data Analysis (Quantify MBF, MPR, Hemodynamics) stress_img3->analysis

References

Independent Verification of 1-epi-Regadenoson: Data Unravels a Story of Inactivity

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals exploring alternatives to Regadenoson may be intrigued by its epimer, 1-epi-Regadenoson. However, a thorough review of available data indicates that this compound does not exhibit the characteristic biological activity of its parent compound. This guide provides a comparative analysis based on the limited available information, highlighting the critical stereochemical determinants for A2A adenosine receptor agonism.

Executive Summary

Regadenoson is a potent and selective A2A adenosine receptor agonist widely used as a pharmacological stress agent in myocardial perfusion imaging. Its biological activity is critically dependent on its specific stereochemistry. Independent verification efforts to characterize its epimer, this compound, have consistently shown a lack of significant A2A receptor binding and subsequent functional activity. This guide summarizes the available data, details the experimental protocols used for comparison, and visually represents the key structural differences and their impact on the signaling pathway.

Comparison of Biological Activity: Regadenoson vs. This compound

The primary measure of the biological activity of Regadenoson and its analogs is their ability to bind to and activate the A2A adenosine receptor. This activation initiates a signaling cascade that leads to vasodilation. Experimental data consistently demonstrates that while Regadenoson is a potent agonist, this compound is essentially inactive.

CompoundTarget ReceptorBinding Affinity (Ki)Functional Activity (EC50)Primary Outcome
Regadenoson Adenosine A2A Receptor~1.1 - 1.73 µM[1]~6.4 nM (coronary vasodilation)Potent coronary vasodilation[1]
This compound Adenosine A2A ReceptorNot reported (presumed very low)Not reported (presumed inactive)No significant biological activity observed

Key Findings:

  • Stereoselectivity is Paramount: The profound difference in activity between Regadenoson and its 1'-epimer underscores the highly stereoselective nature of the A2A adenosine receptor binding pocket. A specific three-dimensional arrangement of the molecule is necessary for effective binding and receptor activation.

  • Lack of Verifiable Data for this compound: Despite extensive searches of scientific literature and databases, no peer-reviewed studies detailing the independent verification of this compound's biological activity could be identified. The absence of data strongly suggests that early-stage evaluations likely revealed its inactivity, halting further development and publication.

Signaling Pathway and Experimental Workflow

The biological activity of Regadenoson is initiated by its binding to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This interaction triggers a downstream signaling cascade. The lack of activity of this compound is due to its inability to effectively bind to this initial receptor.

Regadenoson Signaling Pathway cluster_ligand Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Regadenoson Regadenoson A2A_Receptor A2A Adenosine Receptor Regadenoson->A2A_Receptor Binds & Activates epi_Regadenoson This compound epi_Regadenoson->A2A_Receptor No Significant Binding Gs_Protein Gs Protein Activation A2A_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Vasodilation Coronary Vasodilation PKA->Vasodilation Experimental Workflow for Activity Verification cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine EC50) Binding_Assay->Functional_Assay Animal_Model Animal Models (e.g., dog, rat) Functional_Assay->Animal_Model Hemodynamic_Measurement Measurement of Coronary Blood Flow, Heart Rate, and Blood Pressure Animal_Model->Hemodynamic_Measurement

References

Safety Operating Guide

Navigating the Safe Disposal of 1-epi-Regadenoson: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1-epi-Regadenoson, a compound related to Regadenoson, which is classified as a potent pharmaceutical agent. Adherence to these guidelines is critical to prevent human exposure and environmental contamination.

Regadenoson and its related compounds are categorized as hazardous, with safety data sheets indicating they can be fatal if swallowed, inhaled, or in contact with skin[1][2]. Therefore, all waste materials, including the pure compound, contaminated labware, and spill cleanup debris, must be managed as hazardous waste.

Core Disposal Principles

The fundamental principle for disposing of this compound waste is to do so in accordance with all applicable federal, state, and local regulations[3]. A licensed chemical waste disposal service must be used. A crucial regulation to note is the EPA's prohibition on the sewering (flushing or pouring down a drain) of hazardous waste pharmaceuticals[4].

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound for any purpose, including disposal, equip yourself with the appropriate PPE. This includes, at a minimum, safety glasses with side shields, a lab coat, and chemical-resistant gloves[3]. If there is a risk of generating dust or aerosols, respiratory protection should be used in a well-ventilated area or fume hood.

  • Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be compatible with the waste type and meet regulatory requirements for hazardous waste.

2. Segregation and Collection of Waste:

  • Unused or Expired Compound: The pure this compound compound should be kept in its original or a suitable, tightly sealed container. This is considered bulk chemical waste.

  • Contaminated Labware: All disposable items that have come into direct contact with this compound, such as pipette tips, vials, and gloves, are considered contaminated waste. These items should be collected in a designated hazardous waste container, often referred to as a NIOSH HD (Hazardous Drug) waste container.

  • Spill Cleanup Materials: In the event of a spill, absorb the material with an inert absorbent material (for larger spills) or paper towels (for smaller spills). All cleanup materials, including the absorbent, towels, and any contaminated PPE, must be placed into the designated hazardous waste container. After material pickup is complete, the spill area should be washed with soap and water, and the rinsewater collected as hazardous waste.

3. Final Disposal Procedure:

  • Ensure the hazardous waste container is securely sealed and properly labeled with its contents.

  • Store the sealed container in a designated, secure area for hazardous waste pickup.

  • Arrange for collection by a licensed hazardous waste disposal company. The waste will typically be transported to a permitted chemical waste incinerator.

  • Maintain all records of waste disposal as required by your institution and local regulations.

Summary of Waste Management for this compound

The following table provides a quick reference for managing different types of waste generated during research involving this compound.

Waste TypeDescriptionDisposal Method
Bulk Chemical Waste Unused or expired this compound compound.Collect in a sealed, properly labeled container for disposal via a licensed chemical waste incinerator.
Trace Contaminated Waste Disposable items with residual amounts of the compound (e.g., empty vials, syringes, pipette tips, gloves, bench paper).Dispose of in a designated NIOSH Hazardous Drug (HD) waste container.
Spill Cleanup Debris Absorbent materials and PPE used to clean up a this compound spill.Collect all materials in a sealed container and manage as hazardous waste.
Aqueous Waste Rinsewater from cleaning contaminated glassware or spill sites.Collect in a designated, sealed container. Dispose of through a licensed waste disposal facility. Do not pour down the drain .

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound waste is illustrated below. This workflow emphasizes the critical decision points to ensure safety and compliance.

Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteType Identify Waste Type PPE->WasteType Bulk Bulk or Unused Compound WasteType->Bulk Bulk Trace Trace Contaminated Items (Gloves, Vials, Tips) WasteType->Trace Trace Spill Spill Cleanup Material WasteType->Spill Spill CollectBulk Collect in Sealed, Labeled Container Bulk->CollectBulk CollectTrace Place in NIOSH HD Waste Container Trace->CollectTrace Spill->CollectTrace LicensedDisposal Dispose via Licensed Hazardous Waste Vendor CollectBulk->LicensedDisposal CollectTrace->LicensedDisposal

Caption: Workflow for this compound Waste Disposal.

References

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